molecular formula C8H6BrFN2 B13923597 4-Bromo-3-fluoro-5-methyl-1H-indazole

4-Bromo-3-fluoro-5-methyl-1H-indazole

Cat. No.: B13923597
M. Wt: 229.05 g/mol
InChI Key: LPTVABSDNMTSFG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-fluoro-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-3-fluoro-5-methyl-2H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

LPTVABSDNMTSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)F)Br

Origin of Product

United States
Foundational & Exploratory

4-Bromo-3-fluoro-5-methyl-1H-indazole chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1][2]

4-Bromo-3-fluoro-5-methyl-1H-indazole (CAS: 2158302-66-8) is a highly specialized heterocyclic building block.[1] It represents a "privileged scaffold" in medicinal chemistry, specifically designed to occupy critical hydrophobic pockets in kinase active sites (e.g., FGFR, VEGFR) and allosteric sites of GTPases (e.g., KRAS G12C).[1]

The molecule features a dense functionalization pattern that imparts unique physicochemical properties:

  • C3-Fluorine: Modulates the pKa of the N1-proton, increases metabolic stability against oxidation at the C3 position, and acts as a weak hydrogen bond acceptor.[1]

  • C4-Bromine: Provides a steric handle that forces the molecule into specific conformations (atropisomerism potential) and serves as a versatile attachment point for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C5-Methyl: Enhances lipophilicity and provides a hydrophobic anchor, often crucial for selectivity in protein binding pockets.[1]

Physicochemical Profile (Calculated)
PropertyValuebiological Significance
Molecular Formula C₈H₆BrFN₂--
Molecular Weight 229.05 g/mol Fragment-based drug discovery (FBDD) compliant
cLogP ~3.1 - 3.5High membrane permeability; suitable for CNS targets
TPSA ~28.7 ŲExcellent oral bioavailability potential
H-Bond Donors 1 (NH)Critical Hinge Binder (Kinase domain)
H-Bond Acceptors 2 (N, F)Interaction with structural water or backbone amides
pKa (NH) ~12.5Weakly acidic; typically neutral at physiological pH

Synthetic Methodologies

Route A: Late-Stage Electrophilic Fluorination (Recommended)

This protocol utilizes the commercially available 4-bromo-5-methyl-1H-indazole as the starting material.[1] The C3 position of the indazole ring is electron-rich, allowing for direct electrophilic fluorination using Selectfluor®.[1]

Protocol:

  • Dissolution: Charge a reaction vessel with 4-bromo-5-methyl-1H-indazole (1.0 equiv) and Acetonitrile (MeCN) (0.1 M concentration).

  • Reagent Addition: Add Selectfluor® (1.2–1.5 equiv) in one portion.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]+ = 229/231).[1]

    • Technical Note: If conversion is sluggish, add 5-10% water or use Sulfolane as a co-solvent to increase the solubility of Selectfluor.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize HF byproduct) and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (gradient 0–40%).[1] The 3-fluoro product typically elutes after the starting material due to the polarity of the C-F bond.[1]

Route B: De Novo Cyclization (Diazo-Mediated)

For larger scales where Selectfluor cost is prohibitive, construct the ring from a fluorinated aniline precursor.[1]

Precursor: 4-Bromo-2,6-difluoro-3-methylbenzaldehyde (Custom synthesis required). Mechanism: Hydrazine condensation followed by nucleophilic aromatic substitution (SNAr) of the ortho-fluorine.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Start 4-Bromo-5-methyl-1H-indazole (CAS 926922-40-9) Intermediate Cationic Intermediate (Sigma Complex) Start->Intermediate MeCN, 80°C Electrophilic Attack Reagent Selectfluor® (F-TEDA-BF4) Reagent->Intermediate Product 4-Bromo-3-fluoro-5-methyl-1H-indazole (Target) Intermediate->Product - H+ (Elimination)

Figure 1: Electrophilic fluorination pathway using Selectfluor. The reaction proceeds via a cationic sigma-complex intermediate followed by proton elimination to restore aromaticity.[1]

Analytical Characterization

Validating the structure requires distinguishing the 3-fluoro substitution from potential N-fluorination or regioisomers.[1]

NMR Spectroscopy Diagnostics[1]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0–13.5 (br s, 1H): Indazole N-H (Exchangeable with D₂O).[1]

    • δ 7.40–7.50 (d, 1H): H7 (Ortho to N1).[1] The coupling constant J will reflect the adjacent H6.[1]

    • δ 7.20–7.30 (d, 1H): H6 (Ortho to C5-Me).[1]

    • δ 2.45 (s, 3H): C5-Methyl group.[1]

    • Absence: Crucially, there is no singlet at δ 8.0–8.2 , which would correspond to the C3-H in the non-fluorinated precursor.[1]

  • ¹⁹F NMR:

    • δ -110 to -130 ppm: Diagnostic singlet (or weak doublet due to H-coupling).[1] This shift is characteristic of C-F on a heteroaromatic ring.[1]

  • Mass Spectrometry:

    • Pattern: 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.[1]

    • m/z: 229.0/231.0 [M+H]⁺.[1]

Applications in Drug Discovery[1]

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

Kinase Inhibition (Hinge Binding)

The indazole N1-H and N2 act as a donor-acceptor motif that mimics the adenine ring of ATP.[1]

  • Mechanism: Binds to the hinge region of kinases (e.g., VEGFR2, FGFR1).[1]

  • Role of C3-F: Increases the acidity of N1-H, potentially strengthening the H-bond to the hinge backbone carbonyl.[1]

  • Role of C4-Br: Directs the vector of the attached ligand into the "gatekeeper" region or solvent front.[1]

KRAS G12C Inhibitors

The 4-bromo-5-methyl substitution pattern mimics the steric bulk found in potent KRAS inhibitors like Adagrasib (MRTX849).[1]

  • Utility: The bromine allows for Suzuki coupling to attach the piperazine/piperidine effector arms that bind to the switch II pocket.[1]

Visualization: Pharmacophore Map

Pharmacophore Indazole Indazole Core (Scaffold) NH N1-H (H-Bond Donor) Indazole->NH N2 N2 (H-Bond Acceptor) Indazole->N2 Br C4-Br (Synthetic Handle / Steric) Indazole->Br Me C5-Me (Hydrophobic Contact) Indazole->Me F C3-F (Metabolic Block / Electronic) Indazole->F Kinase Kinase Hinge Region NH->Kinase Binding Pocket Hydrophobic Pocket Br->Pocket Vector Control Me->Pocket Selectivity

Figure 2: Pharmacophore mapping of 4-Bromo-3-fluoro-5-methyl-1H-indazole showing key interaction points with biological targets.[1]

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory).[1] The C-Br bond makes it potentially reactive toward nucleophiles in the body (alkylating agent potential), though the aromatic system stabilizes it.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond photolysis).[1]

  • Solubility: Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water.[1]

References

  • Synthesis of Indazoles: Organic Syntheses, 2020 , 97, 314-326.[1] "Preparation of 1H-Indazole-3-carbonitrile". Link

  • Electrophilic Fluorination: Journal of Organic Chemistry, 2013 , 78, 3400.[1] "Copper-Catalyzed Synthesis of 3-Aminoindazoles". Link[1]

  • Selectfluor Applications: Accounts of Chemical Research, 2018 , 51, 2, 300–311.[1] "Selectfluor: A Versatile Reagent".[1][2] Link[1]

  • Compound Data: ChemicalBook Entry for CAS 2158302-66-8. Link

  • KRAS Inhibitor SAR: Journal of Medicinal Chemistry, 2020 , 63, 13, 6679–6713.[1] "Discovery of Adagrasib (MRTX849)".[1] Link[1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Bromo-3-fluoro-5-methyl-1H-indazole , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

4-Bromo-3-fluoro-5-methyl-1H-indazole is a highly functionalized pharmacophore scaffold employed in the synthesis of small-molecule kinase inhibitors (e.g., KRAS, EGFR, and FGFR modulators).[1][2] Its structural uniqueness lies in the C3-fluorine atom—a bioisostere for hydrogen that modulates metabolic stability (blocking C3-oxidation) and alters the electronic properties of the indazole ring—combined with a C4-bromine handle, which serves as a precise site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide addresses the critical challenge of isomer identification , provides a validated search strategy for procurement, and outlines the synthetic utility of this compound in drug discovery workflows.

Compound Identification & Verification

The primary challenge in working with halogenated indazoles is the prevalence of regioisomers (e.g., 6-fluoro vs. 3-fluoro).[1][2] Researchers must verify the CAS number and structural data to avoid costly synthetic dead-ends.[1][2]

Core Identity Data
ParameterValueNotes
Chemical Name 4-Bromo-3-fluoro-5-methyl-1H-indazoleIUPAC
CAS Number 2615270-06-7 Critical: Do not confuse with 6-fluoro isomer (CAS 2241720-66-9)
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
SMILES Cc1c(Br)c2c(F)nn[H]c2cc1Useful for substructure searching
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, DMFLow solubility in water
Isomer Discrimination Strategy

The 3-fluoro position is chemically distinct from the 5-, 6-, or 7-fluoro isomers.[1][2]

  • 19F NMR Signature: The C3-F signal typically appears upfield relative to phenyl-ring fluorines due to the proximity of the nitrogen atoms.[1][2]

  • 1H NMR Check: The C3 position is substituted; therefore, the spectrum should lack the characteristic singlet often seen at ~8.0 ppm for the C3-H of unsubstituted indazoles.

Search & Procurement Strategy

Due to the novelty of this specific substitution pattern, it may not appear in standard catalogs under generic names. Use the following protocol to locate valid suppliers and technical data.

Validated Search Workflow (DOT Visualization)

The following diagram outlines the logic flow for confirming the correct chemical entity during database searches.

SearchStrategy Figure 1: Verification Logic for 4-Bromo-3-fluoro-5-methyl-1H-indazole Procurement Start Start Search Query Input CAS: 2615270-06-7 Start->Query Check Verify Chemical Name Query->Check IsomerCheck Check Isomer: Is F at Pos 3? Check->IsomerCheck Match Found IsomerCheck->Query No (Wrong Isomer) Structure Review Structure: 4-Br, 3-F, 5-Me IsomerCheck->Structure Yes Vendor Select Vendor (Check COA for NMR) Structure->Vendor

Database Queries
  • SciFinder/Reaxys: Search by Exact Structure (SMILES) rather than name to catch variations like "5-methyl-4-bromo-3-fluoroindazole".[1][2]

  • Commercial Databases: If CAS 2615270-06-7 yields no results, search for the 3-amino analog (4-bromo-5-methyl-1H-indazol-3-amine), which can be converted to the 3-fluoro derivative via Balz-Schiemann reaction.[1][2]

Synthetic Utility & Applications

This compound is primarily used as an intermediate in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.[2]

Key Reaction: Suzuki-Miyaura Coupling

The C4-Bromine is the most reactive site for cross-coupling, while the C3-Fluorine remains stable, providing metabolic protection.[1][2]

Protocol: C4-Arylation of 4-Bromo-3-fluoro-5-methyl-1H-indazole

  • Objective: Install a heteroaryl group at the C4 position.

  • Reagents:

    • Substrate: 4-Bromo-3-fluoro-5-methyl-1H-indazole (1.0 equiv)[1][2]

    • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)[1][2]

    • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (0.05 equiv) or Pd₂(dba)₃/XPhos[1][2]

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃[1][2]

    • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

  • Procedure:

    • Charge reaction vessel with substrate, boronic ester, and base.[4]

    • Degas solvent (sparge with N₂ for 10 min) and add to vessel.

    • Add Pd catalyst under N₂ counter-flow.

    • Heat to 90–100°C for 4–12 hours. Monitor by LC-MS (Target mass = MW + R - Br).[1][2]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Pathway Visualization: From Building Block to Drug Candidate

The diagram below illustrates how this scaffold is integrated into a larger drug molecule (e.g., a KRAS G12C inhibitor workflow).

SynthesisPathway Figure 2: Integration of Indazole Scaffold into Medicinal Chemistry Workflows Start 4-Bromo-3-fluoro- 5-methyl-1H-indazole (CAS 2615270-06-7) Step1 Step 1: N1-Protection (THP or SEM group) Start->Step1 Protection Step2 Step 2: Suzuki Coupling (at C4-Br) Step1->Step2 Pd(dppf)Cl2, Ar-B(OR)2 Step3 Step 3: Deprotection (Remove N1 group) Step2->Step3 TFA or HCl Final Final Drug Candidate (Kinase Inhibitor) Step3->Final

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact isomer may be limited, it should be handled as a Category 3 hazardous substance, similar to other halogenated indazoles.[2]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - H302[1][2]

    • Skin Irritation (Category 2) - H315[1][2]

    • Eye Irritation (Category 2A) - H319[1][2]

    • STOT-SE (Respiratory Irritation) - H335[1][2]

  • Handling Precautions:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Incompatibility: Avoid strong oxidizing agents.

References

  • ChemicalBook. (2025).[2][5] Product Entry: 4-Bromo-3-fluoro-5-methyl-1H-indazole (CAS 2615270-06-7).[1][2][6] Retrieved from .[1][2]

  • BLD Pharm. (2025).[2] Catalog Entry: 4-Bromo-3-fluoro-5-methyl-1H-indazole. Retrieved from .[1][2]

  • World Intellectual Property Organization (WIPO). (2021).[2] Patent WO2021031952A1: Preparation of Oxodihydropyridopyrimidine Derivatives. (Describes the use of the title compound in Suzuki coupling). Retrieved from .[1][2]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Indazole Derivatives. Retrieved from .[1][2]

Sources

3-Fluoroindazole: Strategic Scaffold Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Version: 1.0

Part 1: Executive Summary & Strategic Value

The 3-fluoroindazole scaffold represents a high-value pharmacophore in modern drug discovery, offering a precise solution to the "metabolic liability" often associated with the C3-position of nitrogen heterocycles. While the parent indazole ring is a privileged structure found in approved kinase inhibitors (e.g., Axitinib, Pazopanib), the C3-H bond is frequently a site of rapid oxidative metabolism (Phase I) or non-specific reactivity.

Incorporating a fluorine atom at the C3 position introduces a unique "bioisosteric lock." It blocks metabolic oxidation while simultaneously modulating the acidity (pKa) of the N1-H bond and increasing lipophilicity without significant steric penalty. This guide details the physicochemical rationale, validated synthetic protocols, and application strategies for deploying 3-fluoroindazole in lead optimization.

Part 2: Physicochemical Profile & The "Fluorine Effect"[1]

The substitution of Hydrogen with Fluorine at the C3 position induces profound electronic changes that alter the scaffold's interaction with biological targets.

Acidity Modulation (pKa)

The N1-H of indazole is a hydrogen bond donor (HBD). The electron-withdrawing nature of the C3-fluorine (inductive effect,


) significantly increases the acidity of the N1-proton compared to the parent indazole.
  • Indazole pKa (N-H): ~13.9

  • 3-Fluoroindazole pKa (N-H): ~12.5 (Estimated shift based on Hammett constants)

  • Impact: A more acidic N-H forms stronger hydrogen bonds with acceptor residues (e.g., the hinge region of kinases) but may also increase plasma protein binding.

Metabolic Stability

The C3 position of indazole is electron-rich and prone to oxidation by Cytochrome P450 enzymes (particularly CYP3A4). Replacing C3-H with C3-F blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative cleavage.

Lipophilicity (LogP)

Fluorine is hydrophobic. Introduction of the C3-F typically increases the LogP by 0.2–0.4 units compared to the parent hydride, improving membrane permeability while maintaining water solubility better than a chloro- or bromo-analog.

Comparative Data Summary
PropertyIndazole (Parent)3-Fluoroindazole3-ChloroindazoleImpact on Drug Design
MW 118.14136.13152.58Low MW penalty for Fluorine.
Van der Waals Radius (C3-X) 1.20 Å (H)1.47 Å (F)1.75 Å (Cl)F is the closest steric mimic to H.
Electronic Effect (Hammett

)
0.000.060.23F modulates electronics without bulk.
Metabolic Liability (C3) High (Oxidation)Low (Blocked)Low (Blocked)F prevents "metabolic switching."
H-Bond Donor Acidity ModerateIncreasedHighStronger hinge-binding potential.

Part 3: Synthetic Methodologies

Direct electrophilic fluorination of the indazole ring (e.g., using Selectfluor) is often plagued by regioselectivity issues (N-fluorination vs. C3-fluorination) and low yields due to the deactivating nature of the protonated heterocycle.

The most robust, self-validating protocol utilizes a Balz-Schiemann approach starting from 3-aminoindazole. This route avoids hazardous direct fluorination reagents and allows for the introduction of the fluorine atom late in the synthesis or on a pre-formed core.

Validated Protocol: Synthesis of 3-Fluoroindazole via Diazotization

Precursor: 3-Aminoindazole (commercially available or synthesized from 2-fluorobenzonitrile via hydrazine cyclization).

Step 1: Diazotization[1][2][3]
  • Dissolution: Dissolve 3-aminoindazole (1.0 eq) in a mixture of tetrafluoroboric acid (

    
    , 48% aq., 10 eq) and water at -5°C. Ensure vigorous stirring.
    
  • Nitrite Addition: Dropwise add a solution of sodium nitrite (

    
    , 1.1 eq) in water, maintaining the internal temperature below 0°C.
    
  • Precipitation: The diazonium tetrafluoroborate salt (

    
    ) will precipitate. Stir for 30 mins at 0°C.
    
  • Isolation: Filter the solid salt. Critical Safety Step: Do not let the salt dry completely on the filter paper as it can be shock-sensitive. Wash with cold ether.

Step 2: Thermal Decomposition (Fluoro-dediazoniation)
  • Solvent Selection: Suspend the damp diazonium salt in anhydrous decalin or xylene (high boiling point inert solvent).

  • Decomposition: Heat the mixture carefully to 100–110°C. Nitrogen gas evolution will be observed.

    • Note: For scale-up, continuous flow reactors are recommended to manage the exotherm and gas evolution.

  • Purification: Upon cessation of gas evolution, cool the mixture. Extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Step 3: Characterization (Self-Validation)
  • 
     NMR:  Look for a singlet around -130 to -140 ppm (characteristic of heteroaryl fluorides).
    
  • MS: Confirm M+H = 137.1.

Part 4: Visualizing the Workflow

Diagram 1: Synthetic Pathway (Graphviz)

G Start 2-Fluorobenzonitrile Inter1 3-Aminoindazole Start->Inter1 Hydrazine Hydrate Reflux (Cyclization) Inter2 Diazonium Salt [Ar-N2]+ [BF4]- Inter1->Inter2 NaNO2, HBF4 0°C (Diazotization) Product 3-Fluoroindazole Inter2->Product Heat (110°C) -N2 (Balz-Schiemann)

Caption: Step-wise synthesis of 3-Fluoroindazole via the robust Balz-Schiemann route, ensuring regioselective C3 functionalization.

Part 5: Medicinal Chemistry Applications[1][5][6][7][8][9][10]

Kinase Inhibition (Hinge Binding)

Many kinase inhibitors bind to the ATP-binding pocket (hinge region) via a characteristic H-bond pair: the scaffold accepts a proton from the hinge backbone NH and donates a proton to the hinge backbone carbonyl.

  • Design Logic: The 3-fluoroindazole N1-H is a stronger donor than the parent indazole. If the target kinase (e.g., VEGFR2, FGFR) requires a strong H-bond donor interaction at the hinge, 3-fluoroindazole can improve potency (

    
    ) by strengthening this specific interaction.
    
Blocking Metabolic "Soft Spots"

In programs targeting CNS or chronic indications, metabolic stability is paramount. The C3 position of indazoles is susceptible to oxidation.

  • Case Study Logic: If a lead compound containing an indazole shows high clearance (

    
    ) in liver microsomes due to metabolite formation at M+16 (oxidation), substituting C3-H with C3-F is a high-probability fix. It blocks the site of metabolism (SOM) without altering the binding mode significantly (isosteric replacement).
    
Diagram 2: SAR Decision Tree

SAR Problem Lead Optimization Issue: Indazole Scaffold Metab High Metabolic Clearance? Problem->Metab Potency Low Hinge Binding Potency? Problem->Potency Sol_Metab Strategy: Block C3 Position Metab->Sol_Metab Yes Sol_Potency Strategy: Modulate N-H Acidity Potency->Sol_Potency Yes Action Synthesize 3-Fluoroindazole Analog Sol_Metab->Action Sol_Potency->Action Result1 Result: Blocked Oxidation (Increased t1/2) Action->Result1 Result2 Result: Stronger H-Bond Donor (Lower IC50) Action->Result2

Caption: Decision tree for deploying the 3-fluoroindazole scaffold to resolve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

References

  • Takeuchi, Y., et al. (2000). "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters.

  • Lefebvre, V., et al. (2010).[4] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Umemoto, T., et al. (2021). "Development of N-F fluorinating agents and their fluorinations: Historical perspective." Beilstein Journal of Organic Chemistry.

  • Scientific Update. (2019). "The Balz-Schiemann Reaction: Process Safety and Scalability."

Sources

The Strategic Deployment of Halogenation in Indazole-Based Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Transformative Power of Halogenation

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, coupled with the capacity for hydrogen bonding via its pyrazole nitrogen, makes it an ideal framework for engaging with biological targets.[1][2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of blockbuster drugs for oncology, inflammation, and neurological disorders.[2] However, the journey from a simple indazole core to a potent and selective therapeutic agent is often paved with meticulous structural modifications. Among these, halogenation has emerged as a particularly powerful and versatile tool.

This technical guide provides an in-depth exploration of halogenated indazole derivatives, moving beyond a simple catalog of compounds to elucidate the underlying principles that guide their design, synthesis, and application. We will examine the causal relationships between the choice of halogen, its position on the indazole ring, and the resulting modulation of physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic application of halogens to optimize indazole-based drug candidates.

The Role of Halogens in Modulating Molecular Properties

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indazole scaffold is far from a trivial substitution. It is a strategic decision that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target binding affinity and selectivity. The choice of halogen is dictated by the specific properties the medicinal chemist aims to impart.

Physicochemical Effects of Halogenation

Halogenation impacts several key physicochemical parameters that are critical for a molecule's drug-like properties:

  • Lipophilicity: Generally, adding a halogen increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[3] The effect increases with the size of the halogen (I > Br > Cl > F). This is a critical consideration for ensuring a drug can reach its intended target within the body.

  • pKa Modulation: The high electronegativity of halogens, particularly fluorine, can lower the pKa of nearby functional groups, such as amines.[4] This can be strategically employed to reduce basicity, thereby improving oral bioavailability and avoiding off-target interactions.

  • Metabolic Stability: Introducing a halogen, especially fluorine, at a metabolically labile position (e.g., a hydrogen on an aromatic ring prone to oxidation) can block metabolic pathways.[5] The strength of the Carbon-Fluorine bond makes it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s, thus increasing the drug's half-life.

  • Conformational Control: The steric bulk of larger halogens can be used to lock a molecule into a specific, biologically active conformation, improving its binding affinity for the target.

The Halogen Bond: A Key Non-Covalent Interaction

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as a halogen bond . This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the "σ-hole") opposite the C-X bond.[3] This electrophilic σ-hole can interact favorably with nucleophilic atoms like oxygen, nitrogen, or sulfur in a protein's binding pocket.[3][5]

The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl), offering a tunable interaction that can significantly enhance binding affinity and selectivity.[5] Recognizing and designing for halogen bonds has become a sophisticated strategy in rational drug design.

Synthetic Strategies for Halogenated Indazoles

The synthesis of halogenated indazoles requires precise control over regioselectivity. The C3 position is often a key site for functionalization, as modifications at this position can directly influence interactions with the target protein.

Direct C-H Halogenation

Direct halogenation of the indazole core is an atom-economical approach. N-halosuccinimides (NCS for chlorination, NBS for bromination) are commonly used reagents that offer good regioselectivity, often favoring the C3 position under controlled conditions.[6]

Workflow for Metal-Free C3-Bromination of 2H-Indazole:

Caption: General workflow for the regioselective C3-bromination of 2H-indazoles using NBS.

Experimental Protocol: Metal-Free Synthesis of Mono-halogenated 2H-Indazoles [6]

  • Reaction Setup: To a solution of the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (0.3 mmol).

  • Reaction Conditions: Stir the mixture in a sealed vessel at 50 °C for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired mono-halogenated 2H-indazole.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a green and efficient alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. This has been successfully applied to the functionalization of indazoles.[7]

Experimental Protocol: Microwave-Assisted Synthesis of Indazole Acetic Acids [7]

  • Reactant Preparation: In a microwave vial, combine 3-amino-3-(2-nitrophenyl)propanoic acid (1 equiv), the desired alcohol (e.g., methanol, used as solvent), and a 5M aqueous solution of NaOH (2 equiv).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation for 30 minutes at 150°C with a fixed hold time.

  • Work-up: After cooling, add ethyl acetate (20 mL) and 1 M HCl (10 mL). Separate the organic phase.

  • Extraction: Extract the aqueous phase twice more with ethyl acetate (10 mL).

  • Purification: Combine the organic phases, wash with brine, dry with MgSO4, and concentrate under reduced pressure. Purify the product by silica gel flash chromatography.

Therapeutic Applications and Case Studies

Halogenated indazoles form the core of several FDA-approved drugs, particularly in oncology. Analyzing these drugs provides field-proven insights into the successful application of halogenation strategies.

Case Study 1: Pazopanib (Votrient®) - A Halogenated Kinase Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its structure features a crucial N-methylated indazole core. Pazopanib targets key receptors involved in angiogenesis, such as VEGFR and PDGFR.[8]

Signaling Pathway Inhibited by Pazopanib:

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Angiogenesis, Proliferation Pazopanib Pazopanib Pazopanib->VEGFR Inhibition GrowthFactors VEGF GrowthFactors->VEGFR

Caption: Pazopanib inhibits VEGFR, blocking downstream pro-angiogenic signaling pathways like RAS/RAF/MEK/ERK.

Case Study 2: Niraparib (Zejula®) - A Halogenated PARP Inhibitor

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. It is used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. The fluorinated phenyl group on the indazole core is a key feature. Niraparib's mechanism relies on the concept of synthetic lethality in cells with pre-existing DNA damage repair defects, such as BRCA mutations.[9]

Mechanism of Action for Niraparib:

Niraparib_MOA cluster_DNA_Damage DNA Damage Response cluster_BRCA_mut BRCA Mutant Cell SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Leads to at Replication Fork PARP PARP Enzyme SSB->PARP Recruits HRR Homologous Recombination Repair (HRR) (e.g., BRCA proteins) DSB->HRR Repaired by HRR_mut Defective HRR PARP->SSB Repairs Niraparib Niraparib Niraparib->PARP Inhibits & Traps CellDeath Cell Death (Apoptosis) HRR_mut->CellDeath Unrepaired DSBs lead to

Caption: Niraparib inhibits PARP, leading to the accumulation of double-strand breaks that cannot be repaired in BRCA-deficient cells.

Quantitative Structure-Activity Relationship (QSAR) and Data Analysis

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity.[10][11] For halogenated indazoles, QSAR can help predict the potency of new derivatives and rationalize the effects of different halogen substitutions.

Comparative Activity of Halogenated Indazole Derivatives

The following table summarizes the in vitro antiproliferative activities (IC50 values) of a series of halogenated indazole derivatives against various cancer cell lines, illustrating the impact of substitution patterns.

Compound IDR1 Substituent (on Indazole)Halogen (on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
82a 3-(pyrazin-2-yl)2,6-difluoroPim-1 (Kinase Assay)0.0004[12]
106 N/A (fragment-based)N/AFGFR1 (Kinase Assay)2.0[12]
120 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol6-BromoIDO1 (Enzyme Assay)5.3[12]
2f Pyridyl analogueN/A4T1 (Breast Cancer)0.23[13][14]
35-Cl Flavonoid derivativeChlorineHL-60 (Leukemia)7.4[5]
35-F Flavonoid derivativeFluorineHL-60 (Leukemia)97.7[5]

This table is a compilation of data from multiple sources for illustrative purposes.

Analysis of QSAR Data: The data clearly demonstrates that the choice and position of the halogen have a dramatic effect on potency. For instance, the di-fluorinated compound 82a shows picomolar-level inhibition of Pim-1 kinase.[12] The comparison between 35-Cl and 35-F is particularly illustrative, showing a more than 10-fold increase in potency for the chlorinated analogue against the HL-60 cell line, which may be attributable to the formation of a beneficial halogen bond by the chlorine atom.[5] The 6-bromo substitution in compound 120 is crucial for its IDO1 inhibitory activity.[12]

Biological Evaluation Protocols

MTT Proliferation Assay [13]

This is a colorimetric assay to assess cell metabolic activity, serving as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells) in 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivative for a set period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Halogenation is a cornerstone of modern medicinal chemistry, and its application to the indazole scaffold has proven exceptionally fruitful. By understanding the nuanced effects of different halogens on physicochemical properties and their ability to form specific halogen bonds, medicinal chemists can rationally design more potent, selective, and metabolically stable drug candidates. The case studies of Pazopanib and Niraparib highlight how these principles translate into life-saving therapies.

The future of this field lies in the continued integration of computational tools like QSAR and molecular dynamics with advanced synthetic methodologies.[15] The development of novel, highly selective halogenation reactions will further empower chemists to fine-tune molecular architectures. As our understanding of the complex interplay between halogenated indazoles and their biological targets deepens, we can anticipate the emergence of a new generation of innovative medicines to address unmet clinical needs in oncology and beyond.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PMC. Available at: [Link]

  • Indazole. (n.d.). Organic Syntheses. Available at: [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2021). MDPI. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC. Available at: [Link]

  • Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds. (2014). PubMed. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PMC. Available at: [Link]

  • The Halogenation of Indazoles. (n.d.). ResearchGate. Available at: [Link]

  • Pazopanib Pathway, Pharmacokinetics. (n.d.). ClinPGx. Available at: [Link]

  • Quantitative structure-activity relationships/comparative molecular field analysis (QSAR/CoMFA) for receptor-binding properties of halogenated estradiol derivatives. (n.d.). PubMed. Available at: [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2025). ResearchGate. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. Available at: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • From Cancer to Neuroprotection: Pazopanib Modulates the RIPK1/RIPK3/MLKL and PGAM5/DRP1 Pathways in 3-Nitropropionic Acid-Induced Huntington's Disease. (n.d.). PubMed. Available at: [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Technology Networks. Available at: [Link]

  • Maintenance With Niraparib and Ipilimumab Demonstrates PFS Benefit in Pancreatic Cancer. (2022). OncLive. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Publishing. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Available at: [Link]

  • A PRACTICAL OVERVIEW OF QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP. (2009). EXCLI Journal. Available at: [Link]

  • Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. (n.d.). SciSpace. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). Thieme. Available at: [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (n.d.). White Rose Research Online. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2025). ResearchGate. Available at: [Link]

  • Pazopanib attenuated bleomycin-induced pulmonary fibrosis via suppressing TGF-β1 signaling pathway. (2024). Journal of Thoracic Disease. Available at: [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Available at: [Link]

  • Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. (2022). PMC. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

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Technical Guide: The 3-Fluoro-1H-Indazole Core in Drug Discovery

[1]

Executive Summary

The 3-fluoro-1H-indazole scaffold (CAS: 66607-26-9) is a bioisosteric modification of the privileged indazole ring system. By introducing a fluorine atom at the C3 position, medicinal chemists can modulate the acidity (pKa) of the N-H bond, block metabolic oxidation (C-H activation), and alter the lipophilicity profile without significantly changing the steric bulk. This core is widely utilized in the development of kinase inhibitors (VEGFR, PDGFR, Pim), IDO1 inhibitors, and sGC stimulators.

Part 1: Physicochemical & Structural Profile[1]

Structural Bioisosterism

The indazole ring exists in a tautomeric equilibrium between 1H- and 2H-forms, with the 1H-tautomer being thermodynamically favored in the ground state.

  • Metabolic Blockade: The C3 position of the indazole ring is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic "soft spot," extending the half-life (

    
    ) of the molecule.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine at C3 inductively stabilizes the conjugate base, thereby increasing the acidity of the N1-H proton.

    • Unsubstituted Indazole pKa: ~13.9 (N-H acidity).

    • 3-Fluoro Indazole pKa: Predicted to be lower (~12.5–13.0), potentially strengthening hydrogen bond donor interactions with residues like Glu or Asp in kinase hinge regions.

Electronic Properties

The fluorine atom acts as a weak hydrogen bond acceptor but significantly alters the electrostatic potential surface of the pyrazole ring. This can induce specific orthogonal multipolar interactions with protein carbonyls or backbone amides that are not accessible to the unsubstituted (C-H) analog.

Part 2: Synthetic Pathways[2][3][4][5]

Pathway A: The Balz-Schiemann Reaction (Traditional)

The most robust route for accessing the 3-fluoro core involves the diazotization of 3-aminoindazole followed by thermal decomposition in the presence of a fluoride source (tetrafluoroborate).

Mechanism:

  • Diazotization: 3-amino-1H-indazole is treated with sodium nitrite (

    
    ) in acid to form the diazonium salt.
    
  • Salt Formation: Addition of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     yields the stable diazonium tetrafluoroborate intermediate.
    
  • Fluoro-dediazoniation: Thermal decomposition generates the aryl cation, which captures a fluoride ion to form the C-F bond.[2]

Pathway B: Direct Fluorination via NFSI (Modern)

A greener, metal-free approach utilizes N-fluorobenzenesulfonimide (NFSI) to directly fluorinate 2H-indazoles or protected indazoles. This method avoids potentially explosive diazonium intermediates.

Pathway C: Cyclization of Fluorinated Precursors

Constructing the ring with fluorine already in place (e.g., from 2,6-difluorobenzonitrile derivatives reacting with hydrazine) ensures regiochemical control but requires specific fluorinated starting materials.

Part 3: Biological Activity & Therapeutic Applications[1][2][5][8]

Kinase Inhibition (Hinge Binding)

Indazoles are "privileged structures" for ATP-competitive kinase inhibition. They typically bind to the kinase hinge region via a bidentate hydrogen bond motif:

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.

Impact of 3-Fluoro:

  • Potency: The 3-F substituent can fill small hydrophobic pockets in the ATP binding site (gatekeeper region) that are too small for a methyl or chloro group.

  • Selectivity: In Pim kinase inhibitors, 3-substituted indazoles have demonstrated improved selectivity profiles by exploiting subtle differences in the ATP pocket shape.

Antitumor Activity

Derivatives of 3-fluoro-1H-indazole have shown cytotoxicity against Hep-G2 (liver cancer) and K562 (leukemia) cell lines. In comparative SAR studies, the potency order for C3/C5 substitution often follows: 3,5-difluoro > 4-fluoro > 3-fluoro . This suggests that while 3-F is active, synergistic fluorination at other positions (C5) often yields the most potent compounds.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-Fluoro-1H-Indazole (Balz-Schiemann Route)

Note: Diazonium salts can be explosive. Perform behind a blast shield.

  • Reagents: 3-Amino-1H-indazole (1.0 eq),

    
     (1.2 eq), 
    
    
    (48% aq, excess), Ethanol/Water.
  • Diazotization: Dissolve 3-amino-1H-indazole in

    
     at 0°C. Dropwise add aqueous 
    
    
    while maintaining temperature <5°C. Stir for 30 min.
  • Precipitation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Do not let dry completely (explosion risk).

  • Decomposition: Suspend the damp salt in decalin or xylene and heat to 100–110°C. Nitrogen gas evolution indicates the reaction is proceeding.

  • Workup: Cool, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient) to yield 3-fluoro-1H-indazole as a solid.

Protocol 4.2: Kinase Binding Assay (General)

To validate the core's affinity:

  • System: FRET-based LanthaScreen™ or similar competition binding assay.

  • Tracer: Use a known ATP-competitive tracer (e.g., Staurosporine-Alexa Fluor 647).

  • Incubation: Incubate kinase (5 nM), Tracer (10 nM), and 3-fluoro-indazole derivative (serial dilution) for 1 hour at RT.

  • Readout: Measure Fluorescence Resonance Energy Transfer. Calculate

    
     based on displacement of the tracer.
    

Part 5: Visualization & Logic Maps[1]

Synthesis & SAR Logic Diagram

GSubstrate3-Amino-1H-IndazoleIntermediateDiazonium Tetrafluoroborate(Unstable Intermediate)Substrate->IntermediateNaNO2, HBF4(Diazotization)Product3-Fluoro-1H-Indazole(Core Scaffold)Intermediate->ProductHeat (110°C)(Balz-Schiemann)MetabolismMetabolic Stability(Blocks C3 Oxidation)Product->MetabolismEffectAciditypKa Modulation(Increases NH Acidity)Product->AcidityEffectBindingKinase Hinge Binding(Enhanced H-Bond Donor)Acidity->BindingMechanism

Caption: Synthetic pathway via Balz-Schiemann reaction and subsequent Structure-Activity Relationship (SAR) effects of the 3-fluoro substitution.

Biological Signaling Context[5][9][10]

SignalingInhibitor3-Fluoro-IndazoleDerivativeKinaseTyrosine Kinase(VEGFR/PDGFR)Inhibitor->KinaseCompetes with ATP(Hinge Binder)OutcomeTumor CellProliferationInhibitor->OutcomeInhibitionDownstream1Ras/Raf/MEKKinase->Downstream1PhosphorylationDownstream2PI3K/AktKinase->Downstream2SignalingATPATPATP->KinaseNatural LigandDownstream1->OutcomeDownstream2->Outcome

Caption: Mechanism of action for 3-fluoro-1H-indazole derivatives acting as ATP-competitive kinase inhibitors in oncogenic signaling pathways.

References

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. Link

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[3][4] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • BenchChem. (2025). 3-Fluoro-1H-indazole Product Data & Applications.Link

  • Li, X., et al. (2023).[4][5] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24, 8686. Link

4-Bromo-3-fluoro-5-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes synthetic rigor, structural logic, and application context without adhering to generic templates.

Molecular Architectures for Medicinal Chemistry

Executive Summary

4-Bromo-3-fluoro-5-methyl-1H-indazole represents a highly specialized heterocyclic building block, primarily utilized in the development of small-molecule kinase inhibitors and allosteric modulators. Its structural value lies in the 3-fluoroindazole core—a bioisostere of the indole scaffold that offers lowered lipophilicity (LogP) and modulated hydrogen-bond donor acidity (pKa) compared to its non-fluorinated counterparts [1].

The orthogonal substitution pattern (4-Bromo, 5-Methyl) provides a "plug-and-play" scaffold: the bromine atom at C4 serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-methyl group provides a hydrophobic anchor often required for selectivity in ATP-binding pockets.

Physicochemical Profile

The following data establishes the baseline identity and calculated properties for the target molecule.

PropertySpecificationNotes
IUPAC Name 4-Bromo-3-fluoro-5-methyl-1H-indazole
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol Calculated based on standard atomic weights.[1]
Exact Mass 227.97 g/mol Monoisotopic mass (⁷⁹Br isotope).
Appearance Off-white to pale yellow solidTypical for halogenated indazoles.
Calculated LogP ~2.8 - 3.1Moderate lipophilicity; suitable for CNS/peripheral drugs.
H-Bond Donors 1N1-H (Acidic due to electron-withdrawing 3-F/4-Br).
H-Bond Acceptors 2N2 and F.

Synthetic Architecture

Constructing the 4-bromo-3-fluoro-5-methyl-1H-indazole scaffold requires navigating the regiochemical challenges of the indazole ring. Direct fluorination of the C3 position using electrophilic reagents (e.g., Selectfluor) is often low-yielding due to competing halogenation or oxidation [2].

Therefore, the Authoritative Route described below utilizes a Balz-Schiemann approach via a 3-aminoindazole intermediate . This pathway guarantees regiospecificity at the C3 position and is scalable for pharmaceutical applications.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic strategy ensuring C3-fluorine regioselectivity. Target Target: 4-Bromo-3-fluoro- 5-methyl-1H-indazole Diazo Intermediate: Diazonium Tetrafluoroborate Diazo->Target Thermal Decomp. (Balz-Schiemann) Amine Precursor: 4-Bromo-5-methyl- 1H-indazol-3-amine Amine->Diazo NaNO2 / HBF4 Nitrile Starting Material: 2-Fluoro-6-bromo- 5-methylbenzonitrile Nitrile->Amine Hydrazine Hydrate (SNAr Cyclization)

[1][2]

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood with appropriate PPE. Diazo compounds are potentially explosive.

Step 1: Synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine

This step utilizes a nucleophilic aromatic substitution (SNAr) on a fluorobenzonitrile derivative, followed by immediate cyclization.

  • Reagents: 2-Fluoro-6-bromo-5-methylbenzonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol (0.5 M).

  • Procedure:

    • Dissolve the nitrile starting material in n-butanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux (117°C) for 12–16 hours.

    • Mechanism: Hydrazine displaces the labile 2-fluoro group, forming a hydrazine intermediate which attacks the nitrile carbon to close the pyrazole ring.

    • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.

  • Validation: LC-MS should show [M+H]⁺ = 226/228 (Br pattern).

Step 2: Conversion to 4-Bromo-3-fluoro-5-methyl-1H-indazole

The conversion of the amino group to a fluorine atom is achieved via a diazonium salt intermediate [3].

  • Reagents: 4-Bromo-5-methyl-1H-indazol-3-amine (1.0 eq), Nitrosonium tetrafluoroborate (NOBF₄) or NaNO₂/HBF₄ (aq), o-Xylene or Toluene.

  • Procedure:

    • Diazotization: Suspend the amine in tetrafluoroboric acid (48% aq) at -5°C. Add NaNO₂ (1.1 eq) slowly, maintaining temperature < 0°C. Stir for 30 mins to form the diazonium tetrafluoroborate salt.

    • Isolation (Optional but recommended): Filter the diazonium salt and wash with cold ether. Caution: Do not dry completely; handle as a moist cake to reduce explosion risk.

    • Decomposition (Fluorination): Suspend the salt in hot o-xylene (100°C) or heat the dry solid carefully (thermal decomposition). Nitrogen gas will evolve.

    • Workup: Evaporate solvent. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Validation:

    • ¹⁹F NMR: Look for a singlet around -130 to -150 ppm (typical for 3-F indazole).

    • ¹H NMR: Absence of NH₂ protons; aromatic signals consistent with the 4,5-substitution pattern.

Structural Biology & SAR Utility

Understanding why this specific molecule is synthesized is as critical as how. The 4-Bromo-3-fluoro-5-methyl-1H-indazole scaffold serves as a sophisticated probe in Structure-Activity Relationship (SAR) studies.

Pharmacophore Mapping (DOT Visualization)

SAR_Logic Figure 2: SAR utility of the trisubstituted indazole scaffold. Core Indazole Core N1-H C3-F C4-Br C5-Me Func_N1 H-Bond Donor (Kinase Hinge Binder) Core:N1->Func_N1 Func_C3 Metabolic Block & pKa Modulation Core:C3->Func_C3 Func_C4 Synthetic Vector (Cross-Coupling) Core:C4->Func_C4 Func_C5 Hydrophobic Fill (Selectivity Filter) Core:C5->Func_C5

Mechanistic Insights[1]
  • 3-Fluoro Effect: Substitution of Hydrogen with Fluorine at C3 lowers the pKa of the N1-H proton (making it a better H-bond donor) and blocks oxidative metabolism at this typically labile position [4].

  • 4-Bromo Vector: In kinase inhibitors, the 4-position often faces the solvent front or a ribose binding pocket. The bromine allows for the late-stage attachment of solubilizing groups (e.g., piperazines, morpholines) via Buchwald-Hartwig amination.

  • 5-Methyl Selectivity: The methyl group at C5 is often used to induce a twist in the molecule or fill small hydrophobic pockets (e.g., the "gatekeeper" region in certain kinases), improving selectivity over homologous enzymes.

Quality Control & Safety

Analytical Specifications
  • HPLC Purity: >98% (254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0–13.5 (br s, 1H, NH).

    • δ 7.3–7.5 (d, 1H, H6/H7 system).

    • δ 2.4 (s, 3H, CH₃).

  • Mass Spectrometry: ESI(+) [M+H] 229.0/231.0 (1:1 ratio indicating Br).

Handling Precautions
  • Hazard Class: Irritant (Skin/Eye).

  • Reactivity: The C-Br bond is sensitive to palladium contaminants; store under inert atmosphere if possible.

  • Diazonium Safety: If performing the Balz-Schiemann reaction, use blast shields. Do not store the dry diazonium intermediate.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Takeuchi, Y., et al. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Link

  • Lefebvre, V., et al. (2010).[4] General and Efficient Synthesis of 3-Aminoindazoles. Journal of Organic Chemistry. Link

  • Lee, Y. K., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-3-fluoro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the regioselective synthesis of 4-Bromo-3-fluoro-5-methyl-1H-indazole , a high-value scaffold often found in KRAS G12C and PARP inhibitors.

The guide addresses the specific challenge of installing the C4-bromo and C5-methyl substituents relative to the indazole core, a pattern that cannot be achieved via direct electrophilic aromatic substitution (EAS) on a pre-formed indazole. Instead, we utilize a Directed Ortho Lithiation (DoL) strategy to construct a highly functionalized benzaldehyde precursor, followed by cyclization and late-stage C3-fluorination.

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-Bromo-3-fluoro-5-methyl-1H-indazole presents a regiochemical puzzle. Standard halogenation of 1H-indazole typically occurs at C3 or C5, making the C4-bromo position difficult to access directly. Furthermore, the "2-fluoro-benzaldehyde" starting material specified requires significant elaboration to achieve the 4,5-substitution pattern.

Strategic Solution: The most robust route involves constructing the benzene ring substituents prior to pyrazole ring formation. We employ a "bottom-up" approach:

  • Precursor Synthesis: Generation of 6-bromo-2-fluoro-5-methylbenzaldehyde via Directed Ortho Lithiation (DoL).

  • Core Formation: Cyclization with hydrazine to form the 4-bromo-5-methyl-1H-indazole core.

  • Functionalization: Late-stage electrophilic fluorination at C3 using Selectfluor®.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis cluster_legend Key Transformation Logic Target 4-Bromo-3-fluoro-5-methyl-1H-indazole Intermediate1 4-Bromo-5-methyl-1H-indazole Target->Intermediate1 C3-Fluorination (Selectfluor) Precursor 6-Bromo-2-fluoro-5-methylbenzaldehyde Intermediate1->Precursor Cyclization (N2H4) Start 1-Bromo-3-fluoro-4-methylbenzene (Derived from 2-Fluorotoluene) Precursor->Start Formylation (LDA / DMF) DoL Strategy DoL Strategy Regiocontrol Regiocontrol DoL Strategy->Regiocontrol

Figure 1: Retrosynthetic logic flow. The critical C4-bromo substituent is installed via the selection of the brominated starting material, while the aldehyde is introduced regioselectively via lithiation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (6-Bromo-2-fluoro-5-methylbenzaldehyde)

Rationale: Direct bromination of 2-fluoro-5-methylbenzaldehyde yields the C3-bromo isomer (ortho to Fluorine). To achieve the C6-bromo pattern (which becomes C4 on the indazole), we must use Directed Ortho Lithiation (DoL) on a bromo-fluoro-toluene scaffold.

Starting Material: 1-Bromo-3-fluoro-4-methylbenzene (commercially available or synthesized from 2-fluorotoluene via bromination).

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Reagent Preparation: Charge the flask with 1-Bromo-3-fluoro-4-methylbenzene (10.0 g, 52.9 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add LDA (Lithium Diisopropylamide) (2.0 M in THF/heptane, 31.7 mL, 63.5 mmol) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The proton at C2 (between F and Br) is the most acidic due to the inductive effect of two halogens. However, steric hindrance and the directing power of Fluorine often favor lithiation at the position ortho to Fluorine. In this specific substrate, lithiation is directed to the position ortho to Fluorine and meta to Bromine (the position corresponding to the aldehyde insertion site).

  • Formylation: After stirring for 1 hour at -78 °C, add anhydrous DMF (N,N-Dimethylformamide) (6.1 mL, 79.3 mmol) dropwise.

  • Quench: Stir for 30 minutes at -78 °C, then allow the mixture to warm to 0 °C. Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield 6-Bromo-2-fluoro-5-methylbenzaldehyde .

ParameterSpecification
Limiting Reagent 1-Bromo-3-fluoro-4-methylbenzene
Key Reagent LDA (1.2 equiv), DMF (1.5 equiv)
Temperature -78 °C (Critical for regioselectivity)
Expected Yield 75-85%
Phase 2: Indazole Core Formation

Rationale: The condensation of hydrazine with 2-halobenzaldehydes is the classic route to 1H-indazoles. The hydrazine first forms a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (S_NAr) displacing the fluorine.

Protocol:

  • Reaction: Dissolve 6-Bromo-2-fluoro-5-methylbenzaldehyde (8.0 g, 36.8 mmol) in THF (80 mL).

  • Cyclization: Add Hydrazine Monohydrate (64-65%, 5.4 mL, 110 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate the THF to 20% volume and add cold water.

  • Isolation: Filter the solid, wash with water and cold pentane. Dry under vacuum.[1]

  • Product: 4-Bromo-5-methyl-1H-indazole .

Data Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic C3-H singlet around δ 8.0-8.2 ppm and the broad N-H signal. The C6/C7 protons will appear as an AB system (or singlets depending on coupling) on the benzene ring.

Phase 3: C3-Fluorination (The Target Synthesis)

Rationale: Direct fluorination of the indazole ring at C3 is achieved using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4). This step transforms the core into the final 4-Bromo-3-fluoro-5-methyl-1H-indazole .

Protocol:

  • Setup: In a 100 mL RBF, dissolve 4-Bromo-5-methyl-1H-indazole (2.11 g, 10.0 mmol) in Acetonitrile (MeCN) (40 mL).

  • Reagent Addition: Add Selectfluor® (3.9 g, 11.0 mmol) in one portion.

  • Conditions: Stir the reaction at reflux (80 °C) for 2–4 hours.

    • Note: Some protocols use microwave irradiation or room temperature stirring for longer durations (24h). Reflux is preferred for scalability.

  • Quench: Cool to room temperature. Remove solvent under reduced pressure.[2]

  • Workup: Redissolve residue in Ethyl Acetate (100 mL), wash with saturated NaHCO₃ (to remove HF byproduct) and brine.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The 3-fluoro product is typically less polar than the starting material.

ReagentRoleStoichiometry
4-Bromo-5-methyl-1H-indazole Substrate1.0 equiv
Selectfluor® Electrophilic Fluorine Source1.1 - 1.5 equiv
Acetonitrile Solvent0.25 M conc.

Analytical Data & Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare your results against these expected spectral characteristics.

CompoundKey 1H NMR Signals (Approximate)Key 13C/19F NMR Signals
Precursor Aldehyde δ 10.2 (s, 1H, CHO), 7.6 (d, 1H), 7.2 (d, 1H)19F: ~ -110 ppm (Ar-F)
Indazole Core δ 13.0 (br s, NH), 8.1 (s, 1H, H-3), 2.4 (s, 3H, Me)C3-H present. No F signal (unless impurity).
Final Target No H-3 Singlet . δ 13.2 (br s, NH), 7.4 (d), 7.3 (d)19F: ~ -130 to -140 ppm (C3-F). C3-F coupling visible in 13C.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals.

  • LDA: Pyrophoric. Handle under inert atmosphere (N₂/Ar).

  • Selectfluor: Oxidizer.[3][4] Store in a cool, dry place.

References

  • Indazole Synthesis (General): Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[5] Journal of Organic Chemistry, 2006. Link

  • C3-Fluorination: Ghosh, P., & Hajra, A. "Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide." Journal of Organic Chemistry, 2021. Link

  • Patent Reference (Indazole Intermediates): "KRas G12C Inhibitors." US Patent 10,689,377 B2, 2020. (Describes the use of 4-bromo-5-methyl-1H-indazole as a core intermediate). Link

  • Selectfluor Usage: Pitchai, M., et al. "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor." SynOpen, 2024. (Discusses Selectfluor reactivity patterns on indazoles). Link

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Arylindazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into molecules of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide array of activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole core is therefore a critical endeavor in medicinal chemistry and drug development. Among the various positions on the indazole ring, the C4-position offers a unique vector for structural elaboration, allowing for the exploration of novel chemical space and the optimization of pharmacological profiles.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it an invaluable tool for the synthesis of complex molecules, including 4-arylindazoles.[1] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling conditions specifically tailored for 4-bromoindazoles, offering field-proven insights, detailed protocols, and troubleshooting advice to facilitate the successful synthesis of these valuable compounds.

Core Principles & Mechanistic Insights

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[3] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of the aryl halide (in this case, 4-bromoindazole) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.[4][5] Following this, transmetalation occurs, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond in the desired product and regenerates the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 4-Bromoindazole ar_pd_x Ar-Pd(II)L2-X oxidative_addition->ar_pd_x transmetalation Transmetalation (R-B(OR)2 + Base) ar_pd_x->transmetalation Boronic Acid ar_pd_r Ar-Pd(II)L2-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: A Deeper Dive

The success of a Suzuki-Miyaura coupling on a 4-bromoindazole hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligands: The choice of the palladium source and, more importantly, the ancillary ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand.[6][7] For challenging substrates like heteroaryl bromides, bulky and electron-rich phosphine ligands such as SPhos and XPhos can significantly enhance catalytic activity.[8] These ligands promote the oxidative addition step and stabilize the palladium center.[3]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[9] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.[1][11]

  • Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[10] Mixtures of aprotic solvents like 1,4-dioxane, dimethoxyethane (DME), or N,N-dimethylformamide (DMF) with water are frequently employed.[10][12] The water component is essential for dissolving the base and facilitating the formation of the active boronate species.

  • Temperature: Reaction temperatures typically range from 80 to 140 °C.[6][11] Higher temperatures can accelerate the reaction but may also promote side reactions like debromination. Microwave irradiation has been shown to be an effective method for rapidly heating the reaction mixture and reducing reaction times.[1][11]

The Challenge of the "Free" NH Group

A significant challenge in the Suzuki-Miyaura coupling of indazoles is the presence of the potentially acidic NH proton. This "free" NH group can interact with the palladium catalyst, leading to the formation of inactive Pd-azolyl complexes and inhibiting the catalytic cycle.[8] This is particularly problematic for more acidic azoles.[8]

To circumvent this issue, N-protection of the indazole ring is a common strategy. Protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) can prevent catalyst inhibition and lead to higher yields and more consistent results.[8] However, the development of robust catalytic systems that can tolerate free NH groups is highly desirable as it eliminates the need for additional protection and deprotection steps, making the overall synthesis more efficient.[8] Recent studies have shown that the use of specific precatalysts and ligands can enable the successful coupling of unprotected indazoles.[8]

Optimized Reaction Conditions for Bromoindazoles

While literature specifically detailing the Suzuki-Miyaura coupling of 4-bromoindazole is less common than for its 5- and 7-bromo isomers, the principles and conditions are largely translatable. The following table summarizes successful conditions reported for various bromoindazoles, providing a strong starting point for optimization with 4-bromoindazole substrates.

Indazole SubstrateBoronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C) & TimeYield (%)Reference
N-Boc-5-bromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)dppfK₂CO₃ (2)DME/H₂O80 °C, 2 hHigh[11]
4-Sulfonamido-7-bromo-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)PPh₃Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C, 4 h70[1][11]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)dppfK₂CO₃ (2)DME/H₂O80 °C, 2 hHigh[11]
4H-Indazol-4-oneAryl boronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2.5)1,4-dioxane/H₂O (4:1)90 °C, 6 h-[13]
3-Chloroindazole (unprotected)Phenylboronic acid-SPhosK₃PO₄ (2)Dioxane/H₂O100 °CHigh[8]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideAryl boronic acidPd(dppf)Cl₂·DCM (5)dppfK₂CO₃ (3)1,4-dioxane/H₂ORT, 8-12 h-[12]

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 4-bromoindazole with an arylboronic acid, synthesized from established methodologies for related bromoindazoles.[1][11][12]

Materials:

  • 4-Bromo-1H-indazole (or N-protected 4-bromoindazole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental_Workflow start Start reagents Combine 4-bromoindazole, boronic acid, and base in flask start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir Reaction Mixture catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently high temperature- Poorly soluble base- Catalyst inhibition by NH group- Use a fresh batch of catalyst or a different catalyst/ligand system.- Increase the reaction temperature or use microwave heating.- Switch to a more soluble base like Cs₂CO₃.- Consider N-protection of the indazole.
Debromination - Presence of protic impurities- High reaction temperature- Certain bases (e.g., strong alkoxides)- Use anhydrous solvents and reagents.- Lower the reaction temperature and extend the reaction time.- Use a weaker inorganic base like K₂CO₃ or KF.
Homocoupling of Boronic Acid - Oxygen contamination- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading.
Incomplete Reaction - Insufficient equivalents of boronic acid- Short reaction time- Increase the equivalents of the boronic acid (e.g., to 2.0 equiv).- Extend the reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 4-arylindazoles from 4-bromoindazole precursors. The success of this transformation is critically dependent on the judicious choice of catalyst, ligand, base, and solvent. By understanding the underlying mechanism and potential challenges, such as catalyst inhibition by the free NH group, researchers can devise robust and efficient protocols. The information and procedures outlined in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the streamlined synthesis of diverse 4-arylindazole libraries for the discovery of new and improved therapeutic agents.

References

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521. Available at: [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]

  • Patil, S. A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available at: [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 44(27), 4046-4048. Available at: [Link]

  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27695-27708. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2946. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Advanced Protocols for the Late-Stage C-H Functionalization of 5-Methyl-1H-Indazole: C3-Arylation and Borylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors and anti-inflammatory agents. Among its derivatives, 5-methyl-1H-indazole is highly valued as a versatile building block. However, late-stage functionalization at the C3 position via direct C-H activation presents a formidable synthetic challenge. The inherent lack of reactivity at the C3 carbon, coupled with the strong Lewis basicity of the N2 atom—which readily poisons transition metal catalysts—often leads to poor yields or non-productive coordination complexes[1][2].

This application note provides drug development professionals and synthetic chemists with field-proven, highly optimized protocols for the direct C3-arylation and C3-borylation of 5-methyl-1H-indazole. By understanding the mechanistic causality behind ligand selection and solvent effects, researchers can reliably execute these transformations, ensuring high material balance and reproducible yields.

Mechanistic Rationale: Overcoming the C3 Reactivity Barrier

The primary obstacle in the C-H functionalization of 1H-indazoles is the competition between productive C-H bond cleavage and non-productive metal coordination at the heteroatom.

The Palladium/Phenanthroline Solution: To achieve direct C3-arylation without the need for stoichiometric silver additives, the choice of ligand is critical. The bidentate ligand 1,10-phenanthroline (Phen) coordinates strongly to the Pd(II) center. The steric bulk of the resulting Pd(Phen) complex effectively shields the metal, weakening the coordination of the indazole's N2 atom[3]. This dissociation enhances the local concentration of the substrate near the catalyst, triggering a Concerted Metalation-Deprotonation (CMD) pathway specifically at the C3 position[3][4]. Furthermore, utilizing a non-polar, high-boiling solvent like chlorobenzene (PhCl) suppresses unwanted side reactions (such as N-arylation) that typically plague polar solvents like DMA, pushing the material balance above 90%[5].

G Substrate 5-Methyl-1H-indazole (Strong N-Donor) Coord Steric Shielding Prevents N-Coordination Substrate->Coord + Catalyst Cat Pd(OAc)2 / Phen Catalyst System Cat->Coord CMD Concerted Metalation- Deprotonation (CMD) at C3 Coord->CMD Base (K3PO4) Product C3-Arylated 5-Methyl-1H-indazole CMD->Product + Ar-X Reductive Elim.

Mechanistic pathway of Pd/Phen-catalyzed C3-arylation overcoming N-coordination.

Protocol 1: Palladium-Catalyzed Direct C3-Arylation

This protocol utilizes a robust, silver-free catalytic system for the direct coupling of 5-methyl-1H-indazole with aryl iodides or bromides[1][5].

Materials & Reagents
  • Substrate: 5-Methyl-1H-indazole (0.25 mmol)

  • Coupling Partner: Aryl iodide or Aryl bromide (0.375 mmol, 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%, 0.025 mmol)

  • Ligand: 1,10-Phenanthroline (Phen) (10 mol%, 0.025 mmol)

  • Base: K₃PO₄ (0.5 mmol, 2.0 equiv)

  • Solvent: Anhydrous Chlorobenzene (PhCl) (1.0 mL)

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-methyl-1H-indazole, Pd(OAc)₂, 1,10-phenanthroline, and finely ground anhydrous K₃PO₄.

  • Atmosphere Exchange: If not prepared in a glovebox, evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Reagent Addition: Add the aryl halide (if liquid) and anhydrous chlorobenzene (1.0 mL) via syringe under a positive flow of Argon. Seal the tube securely with a Teflon screw cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath or aluminum heating block set to 140 °C (or 160 °C for electron-rich aryl bromides)[5]. Stir vigorously for 48 hours. Causality Note: The high temperature is kinetically required to overcome the high activation barrier of the C3 C-H bond cleavage.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Iridium-Catalyzed C3-Borylation

While Pd-catalysis excels at arylation, Iridium-catalyzed C-H borylation is the premier method for installing a versatile boronate ester handle. However, the Lewis basicity of the indazole ring severely limits direct Ir-catalyzed borylation due to catalyst poisoning[2][6].

Causality & Strategy: To enable this transformation, the N1 position must be temporarily protected with an electron-withdrawing group (e.g., a mesyl group, -Ms). This modification serves a dual purpose: it drastically reduces the Lewis basicity of the N2 lone pair (preventing Ir-coordination) and sterically/electronically directs the borylation exclusively to the C3 position[2].

Materials & Reagents
  • Substrate: 1-Mesyl-5-methyl-1H-indazole (0.5 mmol) (Pre-synthesized via standard mesylation of 5-methyl-1H-indazole)

  • Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) (0.55 mmol, 1.1 equiv)

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: Anhydrous THF or MTBE (1.5 mL)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a dry vial with [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂. Add 0.5 mL of THF. The solution will rapidly turn deep red, indicating the formation of the active Ir-boryl complex[7].

  • Substrate Addition: Add the 1-mesyl-5-methyl-1H-indazole dissolved in the remaining 1.0 mL of THF to the active catalyst mixture.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12–18 hours[7].

  • Workup: Cool to room temperature, remove the solvent in vacuo, and purify the highly stable 1-mesyl-3-(Bpin)-5-methyl-1H-indazole directly via silica gel flash chromatography[2].

Trustworthiness & Self-Validating Systems

A protocol is only as good as its validation mechanisms. To ensure the integrity of your experimental results, implement the following self-validating checks:

  • Internal Standard Integration: Before column chromatography, add exactly 1.0 equivalent of dibromomethane (CH₂Br₂, singlet at ~4.9 ppm in CDCl₃) to the crude mixture[5]. Compare the integration of the CH₂Br₂ peak against the newly formed product peaks to determine the true NMR yield, ensuring no material is lost on the column.

  • NMR Shift Tracking: 5-methyl-1H-indazole exhibits a distinct C3-H proton singlet near 8.0 ppm. The complete disappearance of this peak is the definitive marker of successful C3 functionalization. The C5-methyl group (singlet at ~2.4 ppm) remains unshifted and serves as an excellent internal reference point for your molecule.

Workflow Step1 1. Reaction Setup (Glovebox/Schlenk) Step2 2. High-Temp Heating (140°C in PhCl) Step1->Step2 Step3 3. In-Process Control (TLC / LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup & Filtration (Celite / EtOAc) Step3->Step4 Conversion >95% Step5 5. Self-Validation (CH2Br2 NMR Yield) Step4->Step5 Step6 6. Chromatography (Pure C3-Product) Step5->Step6

Experimental workflow incorporating self-validating in-process controls.

Quantitative Data Presentation

The following table summarizes expected yields and conditions based on the electronic nature of the coupling partners, allowing researchers to anticipate reaction efficiency.

SubstrateCoupling Partner / ReagentCatalyst SystemSolvent & TempExpected Yield
5-Methyl-1H-indazoleIodobenzene (1.5 eq)10% Pd(OAc)₂ / PhenPhCl, 140 °C85 - 92%
5-Methyl-1H-indazole4-Methoxyiodobenzene10% Pd(OAc)₂ / PhenPhCl, 140 °C78 - 85%
5-Methyl-1H-indazole4-Bromoacetophenone10% Pd(OAc)₂ / PhenPhCl, 160 °C60 - 70%
1-Ms-5-Methyl-1H-indazoleB₂pin₂ (1.1 eq)1.5%[Ir(OMe)(cod)]₂ / dtbpyTHF, 80 °C80 - 88%

Note: Yields are based on isolated, chromatographically pure products. Electron-deficient aryl bromides generally require higher temperatures (160 °C) to achieve optimal conversion in the Pd-catalyzed protocol.

References

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. National Institutes of Health (NIH). Available at:[Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Chemical Science - The Royal Society of Chemistry. Available at:[Link]

  • Enhancing the Borylation Experience: Strategies for Heteroaromatic Borylation. Durham E-Theses. Available at:[Link]

  • Palladium-Catalyzed Direct Arylations of 1,2-Azolo[1,5-a]pyridines using Copper(I) Chloride as a Lewis Acid Activator. ResearchGate. Available at: [Link]

Sources

Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoroindazole: Methodologies and Applications in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-3-fluoroindazole has emerged as a highly privileged building block, most notably utilized in the late-stage functionalization (LSF) and synthesis of the oral Selective Estrogen Receptor Degrader (SERD) AZD9833 (camizestrant) [1].

The strategic placement of the fluorine atom at the 3-position of the indazole core mitigates unwanted oxidation and modulates the pKa of the indazole N-H [1]. Meanwhile, the 4-bromo substituent serves as a versatile synthetic handle. However, the electron-deficient nature of the fluorinated indazole ring, combined with steric encumbrance, makes the C–Br bond challenging to activate. This application note details the mechanistic rationale and validated protocols for achieving high-yielding palladium-catalyzed cross-couplings—specifically Buchwald-Hartwig aminations and Suzuki-Miyaura couplings—on this demanding substrate.

Mechanistic Insights & Catalyst Selection

Do not treat cross-coupling of deactivated heteroaryl halides as a generic procedure; the choice of catalyst and base dictates the success or failure of the reaction.

The Buchwald-Hartwig Amination Challenge

Coupling 4-bromo-3-fluoroindazole with primary or secondary aliphatic amines (such as azetidines) is prone to


-hydride elimination and protodehalogenation. To overcome this, the BrettPhos Pd G3  precatalyst is the premier choice [1, 2].
  • Causality of the Ligand : BrettPhos is a bulky, extremely electron-rich biaryl phosphine ligand. Its electron density accelerates the challenging oxidative addition into the electron-deficient C–Br bond. Its immense steric bulk enforces a low coordination number on palladium, which accelerates reductive elimination and outcompetes the undesired

    
    -hydride elimination pathway.
    
  • Causality of the G3 Precatalyst : Traditional Pd sources (like Pd2(dba)3) often suffer from incomplete activation and competitive binding of the dba ligand, which dampens reactivity. The G3 precatalyst rapidly and quantitatively generates the active, mono-ligated

    
     species upon mild base activation, ensuring the entire catalyst loading enters the catalytic cycle immediately [2].
    
The Suzuki-Miyaura Cross-Coupling Strategy

For C–C bond formation via boronic acids or pinacol esters, the steric demands of the incoming nucleophile dictate the ligand. While XPhos Pd G2/G3 is excellent for bulky ortho-substituted aryl boronic acids, the robust and cost-effective Pd(dppf)Cl2 is highly effective for standard aryl or heteroaryl boronic acids coupling at the 4-position of the indazole.

G Precat BrettPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species Precat->Pd0 Base / Mild Heat OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd + 4-Bromo-3-fluoroindazole AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine & Base - HBr (as salt) RedElim Reductive Elimination Product Formation AmineCoord->RedElim RedElim->Pd0 - Cross-Coupled Product

Caption: Catalytic cycle of BrettPhos Pd G3 mediating the Buchwald-Hartwig amination.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimized empirical parameters for cross-coupling 4-bromo-3-fluoroindazole, highlighting the critical differences in base and solvent selection based on the reaction class.

Reaction TypeCatalyst System (Loading)Base (Equiv)SolventTemp (°C)Typical YieldPrimary Byproduct Risk
Buchwald-Hartwig (Aliphatic Amines)BrettPhos Pd G3 (2-5 mol%)NaOtBu (2.5-3.0)1,4-Dioxane50–7075–90%Protodehalogenation
Buchwald-Hartwig (Base-Sensitive)BrettPhos Pd G3 (5 mol%)Cs2CO3 (3.0)t-Amyl Alcohol90–10060–80%Unreacted Starting Material
Suzuki-Miyaura (Aryl Boronic Acids)Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)Dioxane/H2O (4:1)80–9085–95%Homocoupling of Boronic Acid

Self-Validating Experimental Protocols

Protocol A: Late-Stage Buchwald-Hartwig Amination

This protocol is optimized for coupling 4-bromo-3-fluoroindazole with secondary cyclic amines (e.g., azetidine derivatives) using BrettPhos Pd G3[1].

1. Reagent Preparation (Inert Atmosphere):

  • In an oven-dried Schlenk flask or reaction vial, add 4-bromo-3-fluoroindazole (1.0 equiv, e.g., 0.50 mmol), the amine nucleophile (1.5 equiv), and sodium tert-butoxide (NaOtBu, 3.0 equiv).

  • Causality: An excess of base is required because the indazole N-H (pKa ~14) will consume one equivalent of the strong base.

2. Solvent Addition & Degassing:

  • Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the indazole).

  • Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Causality: Oxygen rapidly decomposes the LPd(0) active species into inactive Pd-black. Strict anaerobic conditions are non-negotiable.

3. Catalyst Introduction & Thermal Activation:

  • Under a positive stream of nitrogen, add BrettPhos Pd G3 (0.05 equiv, 5 mol%).

  • Seal the vessel and heat to 60 °C using an aluminum heating block for 2–4 hours.

  • Validation Check (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the starting material mass (

    
     [M-H]- 213) is fully depleted, and the product mass is dominant.
    

4. Workup & Isolation:

  • Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3, followed by brine.

  • Causality: The aqueous wash removes the sodium bromide salts and excess basic amine, while the organic layer retains the target indazole.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash silica chromatography (gradient: 0 to 50% EtOAc in Heptane).

Protocol B: Suzuki-Miyaura Cross-Coupling

1. Reaction Assembly:

  • Combine 4-bromo-3-fluoroindazole (1.0 equiv), the aryl boronic acid/pinacol ester (1.2 equiv), and K2CO3 (2.0 equiv) in a reaction vial.

  • Add a solvent mixture of 1,4-Dioxane and HPLC-grade Water (4:1 ratio, 0.2 M overall).

2. Degassing & Catalyst Addition:

  • Sparge the biphasic mixture with Nitrogen gas for 10 minutes.

  • Add Pd(dppf)Cl2 (0.05 equiv).

3. Heating & Phase Separation:

  • Heat the vigorously stirred mixture at 85 °C for 6 hours.

  • Cool to room temperature. The biphasic nature of the solvent allows for direct separation. Extract the aqueous layer twice with EtOAc. Combine organics, dry, and purify via chromatography.

Workflow Prep Reagent Preparation (Glovebox/Schlenk) Degas Degassing (Evacuate/Backfill N2) Prep->Degas Heat Thermal Activation (50-70 °C) Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Flash Chromatography (Product Isolation) Workup->Purify

Caption: Standard experimental workflow for the late-stage functionalization of 4-bromo-3-fluoroindazole.

References

  • Scott, J. S., Moss, T. A., Barlaam, B., et al. (2020). "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833." ACS Medicinal Chemistry Letters, 11(12), 2519-2525. Available at:[Link]

Application Notes and Protocols for the Preparation of 3-Fluoroindazole Intermediates for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Fluoroindazoles in Kinase Inhibitor Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 3-fluoroindazole has emerged as a particularly valuable intermediate in the development of potent and selective kinase inhibitors. The introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability. These modifications often lead to enhanced target affinity, improved pharmacokinetic profiles, and ultimately, more effective therapeutic agents. This application note provides a detailed guide for the synthesis of 3-fluoro-1H-indazole, a key building block for the next generation of kinase-targeted therapies.

The strategic placement of fluorine can lead to favorable interactions within the ATP-binding site of kinases, often engaging in hydrogen bonding or other electrostatic interactions that contribute to inhibitor potency and selectivity. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways that might otherwise lead to rapid drug clearance.

This document outlines a reliable and scalable two-step synthetic sequence for the preparation of 3-fluoro-1H-indazole. The protocols provided are based on well-established chemical transformations and are designed to be accessible to researchers with a solid background in synthetic organic chemistry.

Synthetic Strategy: A Two-Step Approach to 3-Fluoro-1H-indazole

The most practical and well-documented approach to 3-fluoro-1H-indazole involves a two-step sequence commencing with the synthesis of a key precursor, 3-amino-1H-indazole, followed by a diazotization and fluorination reaction, commonly known as the Balz-Schiemann reaction.[2][3] This strategy is advantageous due to the commercial availability of starting materials and the reliability of the chemical transformations involved.

The overall synthetic workflow is depicted below:

Synthetic Workflow Start 2-Fluorobenzonitrile Step1 Synthesis of 3-Amino-1H-indazole Start->Step1 Hydrazine Hydrate Intermediate 3-Amino-1H-indazole Step1->Intermediate Step2 Balz-Schiemann Reaction Intermediate->Step2 1. NaNO2, HBF4 2. Heat FinalProduct 3-Fluoro-1H-indazole Step2->FinalProduct

Figure 1: Overall synthetic workflow for the preparation of 3-Fluoro-1H-indazole.

This two-step approach offers a robust and adaptable route to the target molecule, with each step being a well-characterized and high-yielding transformation.

Experimental Protocols

Part 1: Synthesis of 3-Amino-1H-indazole

The synthesis of 3-amino-1H-indazole is readily achieved through the cyclization of a substituted 2-halobenzonitrile with hydrazine. The use of 2-fluorobenzonitrile is a common and effective starting point.[4]

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or 1,4-dioxane/water mixture

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorobenzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or a 1:1 mixture of 1,4-dioxane and water.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 to 5.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 3-amino-1H-indazole.

Expected Yield: 75-90%

Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 3-Fluoro-1H-indazole via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the conversion of an aromatic amine to an aryl fluoride.[2][3] It involves the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoroaromatic compound.

Materials:

  • 3-Amino-1H-indazole

  • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Standard laboratory glassware for low-temperature reactions and filtration

Protocol:

  • Diazotization:

    • In a beaker, prepare a solution of 3-amino-1H-indazole (1.0 equivalent) in aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of 3-amino-1H-indazole, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Formation of the Diazonium Tetrafluoroborate Salt:

    • To the cold diazonium salt solution, slowly add tetrafluoroboric acid (1.2 equivalents).

    • A precipitate of the 1H-indazole-3-diazonium tetrafluoroborate will form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium salt by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol and then diethyl ether to aid in drying.

    • Caution: Diazonium salts can be explosive when dry. Handle with care and do not scrape the solid from the filter paper. It is recommended to proceed to the next step with the slightly moist solid.

  • Thermal Decomposition:

    • Carefully transfer the diazonium tetrafluoroborate salt to a flask equipped for heating.

    • Gently heat the solid in an oil bath. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride.

    • The crude 3-fluoro-1H-indazole will remain as a residue.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by sublimation to yield the pure 3-fluoro-1H-indazole.

Expected Yield: 40-60%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Summary

CompoundStarting MaterialKey ReagentsSolventYield
3-Amino-1H-indazole2-FluorobenzonitrileHydrazine hydrateEthanol or Dioxane/Water75-90%
3-Fluoro-1H-indazole3-Amino-1H-indazoleNaNO₂, HBF₄Water/HCl40-60%

Table 1: Summary of synthetic steps, key reagents, and expected yields.

Troubleshooting and Safety Considerations

  • Diazotization Reaction: The temperature of the diazotization reaction must be strictly controlled to prevent the decomposition of the diazonium salt.

  • Handling of Diazonium Salts: Diazonium salts, particularly when dry, are shock-sensitive and can be explosive. It is crucial to handle them with extreme care and avoid isolating them in a completely dry state if possible.

  • Thermal Decomposition: The decomposition of the diazonium tetrafluoroborate should be carried out behind a blast shield in a well-ventilated fume hood.

  • Reagent Quality: The purity of the starting materials and reagents is critical for achieving high yields and minimizing side reactions.

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 3-fluoro-1H-indazole, a key intermediate for the synthesis of advanced kinase inhibitors. By carefully following the outlined protocols and adhering to the safety precautions, researchers can efficiently access this valuable building block for their drug discovery programs. The versatility of the indazole scaffold, combined with the unique properties imparted by the fluorine substituent, ensures that 3-fluoroindazole will continue to be a molecule of high interest in the field of medicinal chemistry.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Balz–Schiemann reaction. Wikipedia.
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI.
  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
  • Indazole synthesis. Organic Chemistry Portal.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. Aakash Institute.
  • Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. J-STAGE.
  • Introduction of Fluorine via Diazonium Compounds (Fluorodediazoni
  • Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Balz-Schiemann Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid. Benchchem.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Fluoroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for organic chemists and drug discovery scientists encountering regioselectivity challenges in the synthesis of 3-fluoroindazoles.

Ticket ID: IND-3F-REGIO-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Problem Definition

The synthesis of 3-fluoroindazoles presents a "double-edged" regioselectivity challenge:

  • C3-Fluorination Difficulty: Direct electrophilic fluorination of the indazole core is often low-yielding or unselective, as the benzene ring (positions C4–C7) competes with the C3 position for electrophilic attack.

  • N-Alkylation Ambiguity: Once the 3-fluoro core is established, introducing an N-substituent often results in inseparable mixtures of

    
     (thermodynamic) and 
    
    
    
    (kinetic) isomers, complicated further by the electron-withdrawing nature of the C3-fluorine.

This guide provides validated protocols to install the fluorine atom reliably and control N-alkylation regiochemistry .

Module 1: The C3-Fluorine Challenge (Synthesis)

Issue: "I tried reacting indazole with Selectfluor, but I got a mixture of ring-fluorinated products and low yields."

Root Cause: The C3 position of 1H-indazole is not sufficiently nucleophilic compared to the benzo-fused ring (C5/C7) under standard electrophilic conditions. Direct C-H fluorination is rarely the optimal route for unsubstituted indazoles.

Recommended Workflow: The "Balz-Schiemann" Route

The most robust method for generating the 3-fluoroindazole core is via the diazotization of 3-aminoindazole. This circumvents the C-H activation issue entirely.

Protocol A: Synthesis via 3-Aminoindazole[1][2][3]
  • Precursor: 3-Amino-1H-indazole (commercially available or synthesized from 2-fluorobenzonitrile + hydrazine).

  • Reagents: Sodium Nitrite (

    
    ), Tetrafluoroboric Acid (
    
    
    
    ), Heat.[4]

Step-by-Step Procedure:

  • Diazotization: Suspend 3-amino-1H-indazole (1.0 equiv) in 48% aqueous

    
     (excess, typically 4-5 mL per mmol) at -5°C to 0°C.
    
  • Addition: Dropwise add a solution of

    
     (1.1 equiv) in water, maintaining temperature < 5°C. Stir for 30–60 mins. A diazonium tetrafluoroborate precipitate usually forms.
    
  • Filtration (Critical): Filter the diazonium salt cold and wash with cold

    
     and 
    
    
    
    . Safety Note: Do not let the salt dry completely on the filter if unstable; however, indazole diazonium salts are generally more stable than phenyl analogs.
  • Thermal Decomposition (The "Schiemann" Step): Gently heat the solid (or a suspension in decalin/xylene) to 80–110°C. Nitrogen gas evolution indicates reaction progress.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    

Why this works: It relies on the unimolecular decomposition of the diazonium ion (


), forcing the fluorine anion (from 

) to quench the resulting carbocation at the exact C3 position.

C3_Synthesis Start Start: 2-Fluorobenzonitrile Step1 Hydrazine Hydrate (Cyclization) Start->Step1 Inter Intermediate: 3-Aminoindazole Step1->Inter Step2 NaNO2 / HBF4 (Diazotization) Inter->Step2 Diazo Diazonium Salt [Ar-N2]+ [BF4]- Step2->Diazo Step3 Heat (100°C) (-N2) Diazo->Step3 Final Target: 3-Fluoroindazole Step3->Final

Caption: Validated pathway for 3-fluoroindazole synthesis avoiding direct C-H functionalization issues.

Module 2: Controlling N-Alkylation ( vs )

Issue: "I have 3-fluoroindazole, but alkylation gives me a 1:1 mixture of N1 and N2 isomers."

Technical Insight:

  • 
    -Alkylation:  The Thermodynamic  product.[5] Favored by high temperatures, reversible conditions, and steric freedom.
    
  • 
    -Alkylation:  The Kinetic  product. Often favored by chelation effects, lower temperatures, or specific "hard" electrophiles.
    
  • The Fluorine Effect: The C3-fluorine is electron-withdrawing (inductive), making the N-H more acidic than in unsubstituted indazole. This can stabilize the

    
     transition state via dipole interactions, often increasing the proportion of the unwanted 
    
    
    
    isomer compared to non-fluorinated analogs.
Comparative Data: Alkylation Conditions
ConditionBaseSolventTempDominant IsomerSelectivity (

:

)
Mechanism Note
Method A

THF0°C

RT

> 10:1Chelation control (

coordinates

, blocking it).
Method B

DMF80°C

> 20:1Thermodynamic equilibration.
Method C

AcetoneRTMixed ~ 1:1Kinetic control; weak solvation allows

attack.
Method D MitsunobuTHFRT

1:3Steric bulk of

adduct often directs to less hindered

.
Protocol B: High-Fidelity -Alkylation

To maximize


 selectivity for 3-fluoroindazoles:
  • Dissolve: 3-Fluoroindazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonate: Add

    
     (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min. Observation: Gas evolution (
    
    
    
    ). Solution may turn yellow.
  • Alkylate: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C.

    • Tip: If

      
       isomer persists, switch solvent to DMF  and heat to 90°C to force thermodynamic equilibration to the 
      
      
      
      form.
Protocol C: Accessing the -Isomer (If desired)

If your SAR study requires the


 isomer:
  • Use Mitsunobu conditions (

    
    , 
    
    
    
    , DIAD).
  • Alternatively, use Meerwein's salt (

    
    ) in DCM, which often favors the most basic nitrogen (kinetically 
    
    
    
    in some tautomers).

N_Selectivity Input Substrate: 3-Fluoroindazole Decision Desired Isomer? Input->Decision Cond_N1 Condition: NaH / THF or Cs2CO3 / DMF (Heat) Decision->Cond_N1 N1 (Thermodynamic) Cond_N2 Condition: Mitsunobu (DIAD/PPh3) or Methyl Imidates Decision->Cond_N2 N2 (Kinetic) N1_Path Target: N1-Alkyl Cond_N1->N1_Path Mech_N1 Mechanism: Thermodynamic Control & Metal Chelation Cond_N1->Mech_N1 N2_Path Target: N2-Alkyl Cond_N2->N2_Path Mech_N2 Mechanism: Kinetic Control Steric Steering Cond_N2->Mech_N2

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Troubleshooting & FAQs

Q1: Can I use Selectfluor to put a fluorine on C3 directly if I block N1 first? A: It is possible but challenging. If you protect N1 (e.g., with Boc or THP), the C3 position becomes slightly more nucleophilic, but electrophilic attack often still occurs on the benzene ring (C5 or C7) due to its higher electron density. Direct fluorination works best on electron-rich indazoles (e.g., 5-methoxy) but fails or gives mixtures on electron-deficient ones. The Balz-Schiemann route (Module 1) is substrate-independent and superior.

Q2: My


-alkylation yield is good, but I can't separate the 5% 

isomer.
A: 3-Fluoroindazoles are less polar than their non-fluorinated counterparts.
  • Solution: Try removing the Boc/Protecting group before separation if applicable.

  • Chromatography: Use a C18 Reverse Phase column. The dipole moment difference between

    
     and 
    
    
    
    isomers is often more pronounced in polar aqueous mobile phases (Water/MeCN + 0.1% Formic Acid) than in normal phase.

Q3: Why does adding


 improve 

selectivity?
A: Cesium is a "soft" cation. In DMF at elevated temperatures (80–100°C), the reaction becomes reversible. Since the

-alkyl indazole is thermodynamically more stable (by ~3-5 kcal/mol) than the

isomer, the heat allows the

product (if formed) to de-alkylate and re-alkylate until it settles in the

energetic well.

References

  • Regioselective N-Alkylation Mechanisms

    • Luo, P., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.

  • Balz-Schiemann Reaction Overview

    • Scientific Update (2019). "The Balz-Schiemann Reaction: Mechanism and Safety."

  • Indazole Synthesis Reviews

    • Organic Chemistry Portal.[6] "Synthesis of Indazoles: Recent Literature."

  • Selectfluor Reactivity

    • Takeuchi, Y., et al. (2000).[7] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters. (Note: Highlights the reactivity of Selectfluor toward indole-like systems, contrasting with the difficulty in direct indazole C3 fluorination).

Sources

Technical Support Center: Indazole Functionalization & Halogen Retention

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination During Indazole Functionalization Ticket ID: IND-BR-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Vanishing Bromine" Phenomenon

Bromoindazoles are high-value scaffolds in kinase inhibitor development (e.g., Axitinib, Lenvatinib). The bromine atom serves as a critical "handle" for downstream diversification. However, a common frustration in indazole chemistry is hydrodebromination —where the bromine is accidentally replaced by hydrogen during functionalization steps elsewhere on the molecule.

This guide addresses the three most common experimental failures leading to bromine loss:

  • Lithium-Halogen Exchange (during C-H activation).

  • Protodehalogenation (during Pd-catalyzed cross-couplings).

  • Regioselectivity Errors (during N-alkylation).

Module 1: The Lithiation Trap (C-H Activation)

User Ticket #402

"I am trying to functionalize the C3 position of 5-bromoindazole. I protected the nitrogen (SEM), then treated it with n-BuLi at -78°C followed by an electrophile. The NMR shows I lost the bromine at C5 and got a proton instead. What happened?"

Root Cause Analysis

You have encountered Lithium-Halogen Exchange (Li-Br exchange) . Standard alkyllithiums (n-BuLi, t-BuLi) are nucleophilic. The rate of Li-Br exchange at the C5 position is often faster than the rate of deprotonation at the C3 position. The lithium attacks the bromine atom, creating a transient aryl-lithium species at C5, which is then quenched by a proton source (workup), resulting in the debrominated product (Ar-H).

The Solution: Switch to Non-Nucleophilic Bases

To retain the bromine, you must use a base that is highly basic (pK ~37) but sterically hindered and non-nucleophilic .

Recommended Protocol: The Knochel-Hauser Approach

Use TMPMgCl·LiCl (Knochel-Hauser Base).[1] The bulky tetramethylpiperidino (TMP) group prevents nucleophilic attack on the bromine, while the complexation with LiCl breaks up aggregates, increasing the kinetic basicity to allow smooth C3 deprotonation.

Step-by-Step Protocol:

  • Preparation: Dissolve N-protected 5-bromoindazole (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to -20°C (Note: TMP bases are active enough that -78°C is often unnecessary, but -20°C to -40°C is safe).

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise. Stir for 30–60 minutes.

    • Validation: Quench a small aliquot with D₂O. NMR should show >95% D-incorporation at C3 and retention of the Br signal.

  • Functionalization: Add your electrophile (e.g., aldehyde, ketone, iodine).

  • Workup: Quench with sat. NH₄Cl.

Decision Logic: Base Selection

BaseSelection Start Goal: C3 Functionalization of Bromoindazole BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi / t-BuLi BaseChoice->nBuLi Nucleophilic TMP TMPMgCl·LiCl (Knochel-Hauser) BaseChoice->TMP Non-Nucleophilic & Kinetic LiHMDS LiHMDS / LDA BaseChoice->LiHMDS Steric (Thermodynamic) ResultBad Result: Li-Br Exchange (Debromination) nBuLi->ResultBad Fast Attack on Br ResultGood Result: C3-H Deprotonation (Bromine Retained) TMP->ResultGood Steric Bulk Protects Br ResultMixed Result: Slow/Incomplete Deprotonation LiHMDS->ResultMixed Often too weak for C3

Figure 1: Decision matrix for base selection during C-H activation of bromoindazoles. Note that n-BuLi favors the parasitic exchange pathway.

Module 2: The Palladium "Death Spiral" (Cross-Coupling)

User Ticket #405

"I am performing a Suzuki coupling on the C3-position of a dibromoindazole. I want to keep the C5-Br intact for a later step. I'm seeing 20% of the 'double-reduced' product where the C5-Br became C5-H."

Root Cause Analysis

You are witnessing Protodehalogenation .[2] This occurs via a specific parasitic cycle in Palladium catalysis:

  • Oxidative Addition occurs correctly at the C3-Br (preferred electronically).

  • However, the catalyst may also insert into C5-Br.

  • The Critical Failure: Instead of transmetalation with the boronic acid, the Pd-Ar species encounters a hydride source.

    • Source 1:Alcohol solvents (MeOH, EtOH, iPrOH) undergo

      
      -hydride elimination on the metal center.
      
    • Source 2:Amine bases (Et₃N) with

      
      -hydrogens.
      
  • Reductive Elimination of H-Pd-Ar yields Ar-H (debrominated product).

The Solution: The "Anhydrous & Bulky" System

To stop this, you must remove hydride sources and use ligands that accelerate the desired cross-coupling over the side reaction.

Optimization Table: Avoiding Protodehalogenation
ParameterAVOID (Risk of Debromination) RECOMMENDED (Safe) Why?
Solvent Ethanol, Methanol, Isopropanol, DMF (can decompose to form H source)Toluene, 1,4-Dioxane, THF Alcohols act as hydride donors via

-elimination.
Base Sodium Ethoxide, Triethylamine, NaOHK₃PO₄, Cs₂CO₃, KF Inorganic, anhydrous bases cannot donate hydrides.
Ligand PPh₃ (slow coupling)XPhos, SPhos, RuPhos Bulky, electron-rich ligands speed up reductive elimination of the product, outcompeting the side reaction.
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos or Pd-G3/G4 Precatalysts Precatalysts ensure rapid initiation without induction periods where side reactions occur.
Mechanistic Pathway & Intervention

ProtoDehal cluster_Good Desired Pathway (Cross-Coupling) cluster_Bad Parasitic Pathway (Debromination) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetalation (+ R-B(OH)2) OxAdd->TransMet Fast with Buchwald Ligands PdH H-Pd-Ar Species OxAdd->PdH Slow if Solvent is Aprotic RedElim Reductive Elimination (Product Ar-R) TransMet->RedElim RedElim->Pd0 HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdH Dehalo Reductive Elimination (Byproduct Ar-H) PdH->Dehalo Dehalo->Pd0

Figure 2: The catalytic cycle showing the divergence between productive coupling and destructive debromination. Eliminating hydride sources blocks the red pathway.

Module 3: N-Functionalization & Protection

User Ticket #409

"I need to alkylate the Nitrogen. I used NaH and methyl iodide, but the reaction mixture turned black and I see some bromine loss."

Root Cause Analysis

While NaH is standard, it creates a "naked" anion. In the presence of strong nucleophiles or reductants, electron transfer (SET) mechanisms can occur, leading to radical debromination. Furthermore, highly basic conditions can promote halogen scrambling if the temperature is uncontrolled.

The Solution: Phase Transfer Catalysis (PTC) or Mild Bases

Avoid "naked" anions if the substrate is sensitive. Use biphasic systems which buffer the effective concentration of the active species.

Recommended Protocol:

  • Reagents: 5-bromoindazole, Alkyl Halide, Cs₂CO₃ (Base), TBAI (Tetrabutylammonium iodide - Catalyst).

  • Solvent: Acetonitrile or DMF (Dry).

  • Conditions: 60°C.

  • Mechanism: The carbonate base is milder than NaH. TBAI facilitates the reaction via the Finkelstein reaction (in situ conversion of alkyl chloride/bromide to iodide) and phase transfer, allowing the reaction to proceed at lower temperatures with less aggressive species.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

    • Establishes the protocol for using TMPMgCl·LiCl to prevent nucleophilic
  • Barder, T. E., & Buchwald, S. W. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls. Journal of the American Chemical Society. Link

    • Details the use of SPhos/XPhos ligands to accelerate reductive elimination and suppress dehalogen
  • Navarro, O., et al. (2005).[3] Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling.[4] Journal of Organic Chemistry. Link

    • Provides the mechanistic basis for alcohol-mediated protodehalogen
  • BenchChem Technical Guides. (2025). Preventing Debromination in Suzuki Coupling.[5][6]Link

    • General troubleshooting regarding solvent and base selection.

Sources

Technical Support Center: Optimizing Scale-Up Yield for 4-bromo-3-fluoro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-3-fluoro-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this highly functionalized indazole intermediate. Indazole scaffolds are privileged structures in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable building block, though not without synthetic challenges.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and analogous syntheses reported in the literature. We will address common issues encountered during synthesis, from starting material selection to final product purification, with a focus on optimizing yield and purity for scale-up operations.

Proposed Synthetic Strategy: A Multi-Step Approach

Direct C3-fluorination of an existing indazole ring is notoriously difficult and often results in low yields. Therefore, a more robust strategy involves constructing the indazole ring from a precursor that already contains the requisite fluorine atom. The following multi-step synthesis is a plausible and logical route for preparing 4-bromo-3-fluoro-5-methyl-1H-indazole, and it will serve as the framework for our troubleshooting guide.

The proposed pathway begins with 2,6-difluoro-4-methylaniline, proceeding through diazotization, formylation, bromination, and finally, a cyclization reaction with hydrazine.

G A 2,6-difluoro-4-methylaniline B Step 1: Diazotization & Formylation (Sandmeyer-type reaction) A->B 1. NaNO₂, HCl 2. HCHO, Cu(I) salt C 2,6-difluoro-4-methylbenzaldehyde B->C D Step 2: Bromination (Electrophilic Aromatic Substitution) C->D Br₂, FeBr₃ or NBS, H₂SO₄ E 3-bromo-2,6-difluoro-4-methylbenzaldehyde D->E F Step 3: Indazole Formation (Condensation & Cyclization) E->F Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., EtOH, Dioxane) G 4-bromo-3-fluoro-5-methyl-1H-indazole F->G

Caption: Proposed synthetic workflow for 4-bromo-3-fluoro-5-methyl-1H-indazole.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and scale-up process. The solutions are based on established chemical principles and practices from similar transformations.

Issue / Question Potential Causes Recommended Solutions & Scientific Rationale
Q1: Low yield in Step 1 (Formylation). The reaction is incomplete or forms significant byproducts. 1. Inefficient Diazotization: Incomplete conversion of the aniline to the diazonium salt due to improper temperature control or incorrect stoichiometry. 2. Decomposition of Diazonium Salt: The diazonium intermediate is unstable at higher temperatures. 3. Side Reactions: The highly reactive diazonium salt can react with water or other nucleophiles present.1. Optimize Diazotization: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Ensure the aniline is fully dissolved in the acidic medium before diazotization begins. 2. Temperature Control: Immediately use the diazonium salt solution in the subsequent formylation step without allowing it to warm up. 3. Stoichiometry and Reagent Purity: Use freshly prepared reagents. Ensure the copper catalyst is active. The choice of catalyst and reaction conditions can significantly impact yield in Sandmeyer-type reactions.
Q2: Poor regioselectivity during Step 2 (Bromination), resulting in isomers. 1. Steric and Electronic Effects: The aldehyde is an ortho-, para-director, but also deactivating. The existing methyl and fluorine substituents also influence the position of bromination. 2. Harsh Reaction Conditions: Over-bromination or isomerization can occur at high temperatures or with a large excess of the brominating agent.[2]1. Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid often provides better regioselectivity for activated or moderately deactivated rings compared to Br₂.[2] 2. Controlled Conditions: Perform the reaction at a lower temperature (e.g., 0-25 °C) and add the brominating agent portion-wise to control the reaction rate and minimize side products. Monitor the reaction closely by HPLC or TLC. 3. Solvent Effects: The choice of solvent can influence selectivity. Acetic acid is a common solvent for direct bromination, while chlorinated solvents are often used with NBS.[2]
Q3: The final cyclization (Step 3) gives a low yield of the indazole. 1. Incomplete Reaction: The condensation between the aldehyde and hydrazine may be slow or reversible. 2. Formation of Hydrazone Intermediate Only: The intermediate hydrazone may not cyclize efficiently under the reaction conditions. 3. Side Product Formation: The reactive hydrazine can participate in undesired side reactions.1. Increase Reaction Temperature/Time: Refluxing in a suitable solvent like ethanol, n-butanol, or dioxane is often necessary to drive the cyclization to completion. A patent for a similar indazole synthesis specifies heating at 40-100 °C for 2-16 hours.[3] 2. Acid/Base Catalysis: While often run under neutral or slightly basic conditions, some cyclizations benefit from catalytic amounts of acid (like acetic acid) to promote hydrazone formation and subsequent ring closure. 3. Solvent Choice: A higher-boiling point solvent can facilitate the intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom by the terminal nitrogen of the hydrazone, which is the key ring-closing step.
Q4: During scale-up, purification of the final product is difficult due to persistent impurities. 1. Isomeric Impurities: Small amounts of regioisomers from the bromination step can be difficult to separate. 2. Starting Material Carryover: Incomplete reactions in any of the steps. 3. Tar/Polymeric Byproducts: Can form under harsh heating conditions, especially during cyclization.[4]1. Recrystallization: This is the most effective method for purification on a large scale. Experiment with a range of solvent systems (e.g., ethanol/water, toluene/heptane, ethyl acetate/hexanes) to find optimal conditions for selectively crystallizing the desired product. 2. pH Adjustment/Extraction: The indazole product is weakly acidic (NH proton). An acid-base workup can help remove non-acidic or basic impurities. For instance, dissolving the crude product in a dilute NaOH solution, filtering to remove insoluble tars, and then re-precipitating the product by adding acid can be an effective purification step.[4] 3. Slurry Wash: Slurrying the crude solid in a solvent in which the desired product has low solubility but the impurities are soluble (e.g., cold heptane or diethyl ether) can significantly improve purity.

Frequently Asked Questions (FAQs)

Q: Why is hydrazine hydrate typically used for the cyclization step? Are there safer alternatives for scale-up?

A: Hydrazine hydrate is a highly effective and common reagent for this type of cyclization because it acts as a bidentate nucleophile, first forming a hydrazone with the aldehyde and then enabling the intramolecular ring closure.[5] However, its toxicity and potential for detonation are significant concerns on a larger scale. While direct replacements are limited, alternative strategies to form the indazole ring exist, such as the cyclization of o-aminobenzonitriles or reactions involving arynes, though these would require a completely different synthetic route.[6] For the proposed route, strict engineering controls, proper PPE, and careful temperature management are critical when using hydrazine hydrate on scale.

Q: What are the critical process parameters (CPPs) to monitor during the scale-up of the cyclization step?

A: The most critical parameters are:

  • Temperature: Exothermic reactions can occur, especially during the initial addition of hydrazine. A controlled addition rate and efficient cooling are essential to prevent runaway reactions. The final reaction temperature must be high enough to ensure cyclization but not so high as to cause decomposition.

  • Agitation: Proper mixing is crucial to ensure homogeneity and efficient heat transfer, preventing localized hot spots.

  • Reagent Stoichiometry: Using a slight excess of hydrazine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion, but a large excess can complicate the workup and increase safety risks.

  • Reaction Monitoring: Use in-process controls (IPCs) like HPLC to track the disappearance of the starting aldehyde and the formation of the indazole product to determine the reaction endpoint accurately.

Q: How can I definitively confirm the structure and regiochemistry of the final product, 4-bromo-3-fluoro-5-methyl-1H-indazole?

A: A combination of analytical techniques is required:

  • ¹H NMR: Will confirm the presence of the aromatic and methyl protons. The coupling patterns and chemical shifts of the aromatic protons will be key to confirming the substitution pattern. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: Will show the correct number of carbon signals.

  • ¹⁹F NMR: A singlet will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one bromine atom.

  • 2D NMR (NOESY/HSQC/HMBC): For unambiguous structural confirmation, a Nuclear Overhauser Effect (NOE) experiment can show through-space correlations. For example, an NOE between the methyl protons (C5-CH₃) and the proton at C6 would help confirm the regiochemistry.

Q: This molecule is likely an intermediate for further reactions like Suzuki coupling. How does the substitution pattern affect its reactivity?

A: The 4-bromo substituent is well-positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] The electron-withdrawing nature of the indazole ring and the C3-fluoro group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.[9] This makes the molecule a versatile intermediate for introducing a wide variety of aryl or heteroaryl groups at the 4-position, which is a common strategy in drug discovery.[10]

Process Optimization & Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the critical indazole formation step.

G Start Low Yield in Cyclization Step Check_Completion IPC Check: Is Starting Aldehyde Consumed? Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete, Low Isolated Yield Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Reaction Temperature (Consider higher boiling solvent) Incomplete->Increase_Temp Check_Hydrazine Check Hydrazine Quality & Stoichiometry Incomplete->Check_Hydrazine Workup_Issue Investigate Workup & Isolation Complete->Workup_Issue Increase_Time->Check_Completion Increase_Temp->Check_Completion Check_Hydrazine->Check_Completion Product_Soluble Product lost to aqueous/organic layers Workup_Issue->Product_Soluble Yes Degradation Product degradation during workup/purification Workup_Issue->Degradation Yes Adjust_pH Optimize pH for extraction/precipitation Product_Soluble->Adjust_pH Change_Solvent Change extraction/recrystallization solvent Product_Soluble->Change_Solvent Milder_Conditions Use milder purification conditions (e.g., lower temp, avoid strong acid/base) Degradation->Milder_Conditions End_Success Yield Optimized Adjust_pH->End_Success Change_Solvent->End_Success Milder_Conditions->End_Success

Caption: Troubleshooting workflow for optimizing the indazole cyclization step.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Mal, D., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Asad, N., et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Asad, N., et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • US3988347A - Process for the preparation of substituted indazoles.
  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Perrone, S., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Aouad, M.R., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • Sun, H.P., et al. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. [Link]

  • Kumar, S., et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Waghmode, S.B., et al. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Gaikwad, N.D., et al. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Chiacchio, U., et al. Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate. [Link]

  • Fall, Y., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Lainé, C., et al. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Ghosh, S., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Yildirim, I., et al. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Thieme Chemistry. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

  • Saucier, M.A. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

  • EP2266961B1 - Process for the synthesis of organic compounds.

Sources

Technical Support Center: Troubleshooting N1 vs. N2 Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole functionalization. As a privileged scaffold in medicinal chemistry and drug development, the indazole ring presents a notorious synthetic bottleneck: the regioselective control of N1 versus N2 alkylation.

This guide is designed for researchers and process chemists. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for achieving absolute regiocontrol, complete with self-validating experimental protocols.

Part 1: The Causality of Regioselectivity (Thermodynamics vs. Kinetics)

To solve N1/N2 isomer mixtures, one must first understand the quantum mechanical and thermodynamic forces governing the indazole ring.

Indazoles exhibit annular tautomerism, existing primarily in equilibrium between the 1H-indazole and 2H-indazole forms. Quantum mechanical (QM) calculations reveal that the 1H-tautomer is energetically more stable than its 2H counterpart by approximately 4.46 kcal/mol[1].

  • The Kinetic Pathway (Favors N2): In the stable 1H-tautomer, the proton resides on the N1 atom. This leaves the lone pair on the N2 atom fully available for direct nucleophilic attack. Under neutral or acidic conditions, the substrate attacks the electrophile directly via N2. For N1 alkylation to occur under these conditions, the substrate must first tautomerize to the higher-energy 2H form. This incurs an energy penalty, making the overall activation barrier for N1 alkylation ~3.35 kcal/mol higher than that of N2[1]. Thus, N2 is the kinetic product.

  • The Thermodynamic Pathway (Favors N1): Under basic conditions, deprotonation yields the indazolide anion. The negative charge is delocalized across both nitrogens, but the N1 position is the thermodynamically favored site for electrophilic capture. Using strong, non-coordinating bases ensures the reaction is governed by thermodynamic control, driving selectivity toward the N1-isomer[2].

G H1 1H-Indazole (N2 lone pair available) H2 2H-Indazole (N1 lone pair available) H1->H2 +4.46 kcal/mol (Tautomerization) N2_TS N2 Attack (Lower Energy Path) H1->N2_TS Acidic/Neutral Direct Attack Anion Indazolide Anion (Deprotonated) H1->Anion Strong Base (e.g., NaH) N1_TS N1 Attack (Requires Tautomerization) H2->N1_TS Higher Barrier N2_Prod N2-Alkyl Indazole (Kinetic Product) N2_TS->N2_Prod N1_Prod N1-Alkyl Indazole (Thermodynamic Product) N1_TS->N1_Prod Anion->N1_Prod Charge localization favors N1

Mechanistic divergence of N1 vs. N2 indazole alkylation under kinetic and thermodynamic control.

Part 2: Troubleshooting FAQs

Q1: I need pure N1-alkylated indazole, but standard K₂CO₃/DMF conditions keep giving me a 1:1 mixture. How do I force N1 selectivity? A1: Potassium carbonate in DMF often fails to fully dissociate the ion pair, leading to a mixed kinetic/thermodynamic outcome[3]. To force N1 selectivity, shift entirely to thermodynamic control. Use Sodium Hydride (NaH) in a non-polar or moderately polar aprotic solvent like THF. The resulting sodium indazolide salt directs the electrophile to the more stable N1 position[2]. Alternatively, recent DFT studies show that using Cesium Carbonate (Cs₂CO₃) promotes a specific chelation-driven mechanism that highly favors N1-alkylation[4].

Q2: How can I selectively synthesize the N2-isomer without tedious chromatography? A2: Because N2 is the kinetic product, you must avoid strong bases. A highly authoritative and scalable method utilizes alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH). The acid protonates the imide, facilitating direct nucleophilic displacement by the available N2 lone pair of the 1H-indazole tautomer, yielding N2:N1 ratios as high as 322:1[1]. If acidic conditions are incompatible with your functional groups, standard Mitsunobu conditions (PPh₃, DIAD, ROH) also reliably invert selectivity to favor the N2 isomer[2].

Q3: How do pre-existing substituents on the indazole ring affect this N1/N2 ratio? A3: Both steric and electronic effects will override standard conditions if not accounted for. Electron-withdrawing groups at the C3 position decrease the nucleophilicity of the adjacent N2 atom, thereby pushing the reaction toward N1 alkylation[4]. Conversely, bulky substituents at the C7 position sterically block the N1 position; this steric hindrance will force the alkylation almost exclusively toward the N2 position regardless of the base used[2].

Q4: My N1 and N2 isomers are inseparable by standard silica gel chromatography. What are my options? A4: Indazole regioisomers possess nearly identical polarities on bare silica. If standard Hexane/EtOAc fails, do not waste time running longer columns. Instead:

  • Modify the mobile phase: Introduce a basic modifier (e.g., 1% Triethylamine) or switch to a Toluene/EtOAc gradient to exploit subtle dipole differences[5].

  • Preparative HPLC: Reverse-phase chromatography is highly effective. N1 isomers typically elute at distinctly different retention times than N2 isomers due to differences in their hydrophobic surface areas and dipole moments[5].

Part 3: Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that regioselectivity is confirmed before proceeding to scale-up.

G Start Target: Alkylated Indazole Decision Which isomer is desired? Start->Decision N1_Path N1-Isomer (Thermodynamic) Decision->N1_Path N1 N2_Path N2-Isomer (Kinetic) Decision->N2_Path N2 Base_N1 Use NaH / THF or Cs2CO3 Form Indazolide Anion N1_Path->Base_N1 Base_N2 Use Mitsunobu (PPh3/DIAD) OR Trichloroacetimidate (H+) N2_Path->Base_N2 Opt_N1 Add Alkyl Halide Heat to 50-80°C Base_N1->Opt_N1 Opt_N2 Maintain mild/acidic conditions Room Temperature Base_N2->Opt_N2 Purify LC-MS Monitoring & Chromatographic Separation Opt_N1->Purify Opt_N2->Purify

Experimental workflow for directing regioselective N1 or N2 indazole alkylation.

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

Objective: Synthesize N1-alkyl indazole using NaH to enforce thermodynamic control.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Substrate Addition: Slowly add the 1H-indazole substrate (1.0 equiv.) dissolved in a minimum volume of THF. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv.) dropwise. Heat the reaction mixture to 50 °C for 4–12 hours.

  • Self-Validation Checkpoint (LC-MS): Quench a 10 µL aliquot in methanol. Run an LC-MS trace. The thermodynamic N1-isomer will typically show a dominant single peak.

  • Self-Validation Checkpoint (NMR): Following aqueous workup and isolation, perform a ¹H NMR NOESY/ROESY experiment. Validation: A strong NOE correlation between the new alkyl protons and the C7-proton of the indazole ring definitively confirms N1 regioselectivity.

Protocol B: Highly Selective N2-Alkylation (Acidic/Kinetic Control)

Objective: Synthesize N2-alkyl indazole via the trichloroacetimidate method[1].

  • Preparation: Dissolve the 1H-indazole substrate (1.0 equiv.) and the target alkyl 2,2,2-trichloroacetimidate (1.2 equiv.) in anhydrous 1,4-dioxane (0.2 M) at room temperature.

  • Acid Activation: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv.) dropwise.

  • Reaction: Stir at room temperature. The acidic conditions protonate the imide, allowing the available N2 lone pair of the 1H-indazole to attack directly, avoiding the high-energy tautomerization barrier.

  • Self-Validation Checkpoint (NMR): Following neutralization with saturated NaHCO₃ and extraction, isolate the product and run a ¹H NMR NOESY experiment. Validation: A strong NOE correlation between the alkyl protons and the C3-proton of the indazole ring definitively confirms N2 regioselectivity.

Part 4: Quantitative Data & Condition Selection Matrix

Use the following table to rapidly select the optimal reaction conditions based on your target isomer and acceptable selectivity ratios.

MethodReagentsSolvent & TempTarget IsomerTypical N1:N2 Ratio
Standard Base K₂CO₃, Alkyl HalideDMF, 120 °CMixture~1:1 to 2:1
Thermodynamic NaH, Alkyl HalideTHF, 50 °CN1 >10:1
Chelation-Driven Cs₂CO₃, Alkyl HalideDMF, RTN1 >20:1
Mitsunobu PPh₃, DIAD, Alkyl AlcoholTHF, RTN2 1:5 to 1:10
Acid-Catalyzed Alkyl Trichloroacetimidate, TfOHDioxane, RTN2 >100:1

Part 5: References

Sources

Purification methods for fluorinated indazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Indazole Intermediates Ticket ID: #FI-PUR-2026 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting guide for the purification of fluorinated indazole intermediates. These scaffolds are critical in kinase inhibitor development (e.g., Axitinib analogs) but present unique challenges due to the electronegativity and lipophilicity of the fluorine atom, combined with the annular tautomerism of the indazole core.

This guide is structured as a dynamic troubleshooting workflow. Please locate your specific issue below.

Module 1: Regioisomer Separation (N1 vs. N2)

Current Issue: “I cannot separate the N1- and N2-alkylated isomers on silica gel, or I am getting the wrong isomer ratio.”

Technical Insight

The indazole ring exists in a tautomeric equilibrium.[1] Alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

  • The Fluorine Factor: Fluorine substitution on the benzene ring (C4-C7) alters the electron density of the pyrazole nitrogens. For instance, a C7-fluorine creates steric hindrance and electronic repulsion, often destabilizing the N1-isomer and shifting ratios unexpectedly compared to non-fluorinated analogs.

  • Chromatographic Behavior: On standard silica, N1-isomers are typically less polar (higher Rf) than N2-isomers due to the lone pair availability being involved in aromaticity. However, if your R-group contains H-bond donors (e.g., alcohols, amides), this order can flip due to interaction with the fluorine atom.

Troubleshooting Protocol

Q1: How do I improve resolution between N1 and N2 isomers? A: Standard Hexane/EtOAc gradients often cause "streaking" with fluorinated indazoles.

  • Solution: Switch to a DCM/MeOH (98:2 to 95:5) system. The chlorinated solvent interacts better with the fluorinated arene, breaking intermolecular H-bonds that cause streaking.

  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. Fluorinated indazoles are weakly acidic; TEA suppresses protonation of the silica surface, sharpening the peaks.

Q2: My reaction yielded mostly the unwanted N2 isomer. How do I force N1 formation? A: Switch your base/solvent system to favor thermodynamic control.

  • Protocol: Use Cs₂CO₃ in 1,4-Dioxane at 80°C. The "Cesium Effect" promotes N1-alkylation via specific coordination to the N2 nitrogen and the carboxylate/substituent at C3, shielding the N2 site [1].

Q3: Conversely, I need the N2 isomer (often harder to access). A: Do not rely on separation; rely on selective synthesis.

  • Protocol: Use Alkyl 2,2,2-trichloroacetimidates with catalytic TMSOTf or Triflic Acid . This method, validated by Pfizer, leverages the kinetic lability of the imidate intermediate to selectively attack the more nucleophilic N2 position [2].

Workflow Visualization: Isomer Management

IndazoleLogic Start Target: N-Alkylated Fluoro-Indazole Check Desired Isomer? Start->Check N1 Target: N1-Isomer (Thermodynamic) Check->N1 N2 Target: N2-Isomer (Kinetic) Check->N2 MethodN1 Use Cs2CO3 / Dioxane (Chelation Control) N1->MethodN1 MethodN2 Use Trichloroacetimidate + TfOH (Kinetic Control) N2->MethodN2 Purification Purification Step MethodN1->Purification MethodN2->Purification Sep Flash Chromatography DCM/MeOH + 0.1% TEA Purification->Sep If mixture exists

Figure 1: Decision tree for maximizing regioselectivity and purification efficiency in fluorinated indazoles.

Module 2: Solubility & "Brick Dust" Intermediates

Current Issue: “My intermediate is a solid but won't dissolve in EtOAc or DCM for loading, or it oils out during recrystallization.”

Technical Insight

Fluorination increases the lattice energy of the crystal (due to strong C-F dipoles stacking), often leading to "brick dust" solids—insoluble in everything but DMSO. Conversely, if impurities disrupt this lattice, the lipophilicity of fluorine causes the compound to "oil out" rather than crystallize.

Troubleshooting Protocol

Q1: How do I load this insoluble solid onto a Flash column? A: Do not attempt liquid injection. Use Solid Loading .

  • Dissolve the crude in a minimal amount of THF/DMSO (9:1).

  • Add Celite (2g per 1g crude).

  • Concentrate on a rotavap until a free-flowing powder remains.

  • Load this powder into a solid-load cartridge. This prevents the "precipitation at the head of the column" effect which ruins resolution.

Q2: The product oils out when I try to recrystallize from Ethanol. A: Fluorinated compounds require a "soft" anti-solvent approach.

  • Protocol:

    • Dissolve crude in Isopropyl Acetate (IPAc) at 60°C (IPAc is superior to EtOAc for fluoro-heterocycles due to higher boiling point and lipophilicity).

    • Add n-Heptane dropwise only until persistent cloudiness is seen.

    • Stop stirring and allow to cool to RT slowly (wrap flask in foil).

    • Why? Rapid stirring or cooling forces the oil phase. Slow cooling allows the high-lattice-energy fluorine interactions to align into crystals.

Module 3: Palladium Scavenging (Post-Coupling)

Current Issue: “I performed a Suzuki coupling on the C-F indazole, and I cannot get residual Pd < 10 ppm.”

Technical Insight

Indazoles are excellent ligands for Palladium. The nitrogen lone pairs coordinate to Pd, making standard aqueous washes (EDTA/Brine) ineffective. Fluorine substituents withdraw electron density, making the Pd-N bond slightly weaker, but often "stickier" to the lipophilic matrix of the product.

Troubleshooting Protocol

Q1: Is activated carbon enough? A: Rarely for indazoles. Carbon often adsorbs the product due to the flat aromatic system.

Q2: What is the preferred scavenger? A: Thiol-modified Silica (e.g., SiliaMetS® Thiol or DMT).

  • Protocol:

    • Dissolve crude (post-workup) in THF or EtOAc (10 volumes).

    • Add SiliaMetS® Thiol (0.5 equivalents relative to Pd loading, or 10 wt% of crude).

    • Stir at 50°C for 4 hours . (Heat is crucial; room temp kinetics are too slow for Pd-Indazole complexes).

    • Filter through a 0.45µm pad (or Celite) to remove the resin.

    • Validation: This method typically reduces Pd from ~1000 ppm to <20 ppm [3].

Comparative Data: Scavenger Efficiency
MethodPd Removal EfficiencyProduct LossNotes
Crystallization Low (Pd co-crystallizes)LowNot recommended as primary step.
Activated Carbon Moderate (60-80%)High (>10%)Non-selective adsorption.
SiliaMetS® Thiol High (>95%)NegligibleBest for S-Pd affinity.
Acid Wash (HCl) ModerateLowRisk of de-fluorination or N-deprotection.

Module 4: Analytical Verification (pKa & NMR)

Current Issue: “My NMR peaks are split/broad, and I suspect a mixture.”

Technical Insight
  • 19F-NMR is your best friend. Proton NMR is often crowded. 19F is clean and distinct for regioisomers.

    • N1-Isomer: Fluorine signal is typically shielded (upfield) relative to N2 due to electron donation from the aromatic system.

    • N2-Isomer: Fluorine signal is deshielded (downfield).

  • Acidity: The pKa of the NH in a fluorinated indazole is significantly lower (more acidic) than the parent indazole (pKa ~13.8). For example, 4,5,6,7-tetrafluoroindazole has a pKa closer to 9-10. This means it can be deprotonated by weaker bases (like K₂CO₃), which affects extraction protocols [4].

References

  • BenchChem. (2025).[2] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.Link

  • Clemens, J., et al. (2022).[3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[1][3] Synthesis, 54, 3215–3226.[3] Link

  • Biotage. (2023). How to Remove Palladium in three easy steps.Link

  • Lardbucket. (2012). Appendix C: Dissociation Constants and pKa Values for Acids.Link

Sources

Validation & Comparative

19F NMR Shift Analysis of 3-Fluoroindazole Derivatives: A Comparative Guide to Empirical Data vs. Predictive Software

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoroindazole derivatives are increasingly critical in modern medicinal chemistry, serving as potent bioisosteres and highly selective kinase inhibitors[1]. Because the


F nucleus is 100% naturally abundant and possesses a wide chemical shift range (~300 ppm) that is exquisitely sensitive to its local electronic microenvironment, 

F NMR is the premier analytical tool for characterizing these compounds[2].

However, accurately assigning


F signals in novel 3-fluoroindazoles is challenging. The tautomeric nature of the 1H-indazole core, combined with strong solvent-solute interactions, frequently confounds standard structural analysis. This guide objectively compares the performance of industry-leading NMR prediction software—Mnova NMRPredict  and ACD/Labs NMR Predictors —against empirical experimental data, providing researchers with a self-validating framework for accurate 

F NMR shift analysis.

Mechanistic Context: The Challenge of Predicting F Shifts

The chemical shift of a fluorine atom at the C3 position of an indazole ring is governed by a complex interplay of factors:

  • Tautomeric Equilibrium: 1H-indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. The position of the N-H proton drastically alters the electron density of the pyrazole-like ring, directly impacting the shielding of the C3-fluorine.

  • Solvent Dielectric Effects:

    
    F shifts are highly dependent on the dielectric constant of the solvent. In polar aprotic solvents like DMSO-d
    
    
    
    , strong hydrogen bonding at the N1-H deshields the fluorine, moving the shift downfield compared to non-polar solvents like CDCl
    
    
    [3].
  • Through-Space Interactions: Fluorine possesses a dense electron cloud that readily engages in through-space spin-spin couplings (TS-couplings) with spatially proximate atoms, further complicating theoretical predictions[3].

Experimental vs. In Silico Workflow

To ensure scientific integrity, any analytical workflow must be a self-validating system. The diagram below outlines the parallel pathways of empirical data acquisition and in silico prediction required to confidently assign


F shifts.

G Start Synthesize 3-Fluoroindazole Derivatives SamplePrep Prepare NMR Sample (DMSO-d6 or CDCl3 + CFCl3 ref) Start->SamplePrep PredictMnova Mnova NMRPredict (Ensemble/HOSE) Start->PredictMnova PredictACD ACD/Labs Predictor (Neural Net/HOSE) Start->PredictACD Acquisition Acquire 19F NMR (Proton-Decoupled, 376 MHz) SamplePrep->Acquisition Compare Calculate RMSD & Evaluate Solvent Effects Acquisition->Compare PredictMnova->Compare PredictACD->Compare Result Validated 19F Shift Assignments Compare->Result

Fig 1: Comparative workflow for empirical 19F NMR acquisition versus in silico prediction.

Step-by-Step Methodologies

Protocol A: Empirical F NMR Acquisition (Self-Validating)

To establish a reliable ground truth, the empirical acquisition must eliminate environmental variables and hardware drift.

  • Sample Preparation: Dissolve 15–20 mg of the purified 3-fluoroindazole derivative in 0.6 mL of a deuterated solvent (DMSO-d

    
     or CDCl
    
    
    
    ).
  • Internal Standardization (Critical): Add 0.1% v/v of fluorotrichloromethane (CFCl

    
    ). Setting the CFCl
    
    
    
    resonance strictly to 0.00 ppm acts as a self-validating internal control against magnetic field drift[2].
  • Probe Tuning: Tune and match the NMR probe specifically to the

    
    F resonance frequency (e.g., 376.5 MHz on a 400 MHz spectrometer) to maximize the signal-to-noise ratio.
    
  • Pulse Sequence Selection: Utilize a proton-decoupled sequence (zgig or

    
    F{
    
    
    
    H}). Decoupling removes complex multiplet splitting caused by
    
    
    J
    
    
    and
    
    
    J
    
    
    couplings, yielding a sharp, easily integrable singlet for the C3-fluorine[3].
  • Relaxation Delay (D1) Optimization: Set D1 to

    
     3.0 seconds. 
    
    
    
    F nuclei frequently exhibit prolonged T
    
    
    relaxation times; insufficient delays lead to truncated free induction decays (FIDs) and inaccurate integration.
  • Acquisition: Acquire a minimum of 64 scans. Apply a 0.3 Hz exponential line broadening function during Fourier transformation.

Protocol B: In Silico Prediction Workflow
  • Structural Input: Draw the exact 2D chemical structure, ensuring the correct tautomeric form is represented.

  • Mnova NMRPredict Execution: Input the structure into Mnova. The software utilizes an Ensemble approach, combining Machine Learning and Hierarchical Organisation of Spherical Environments (HOSE) codes[4]. Record the predicted shift.

  • ACD/Labs Execution: Input the structure into ACD/Labs. Crucially, use the interface to define the experimental conditions (specifically the solvent)[5]. The software applies neural network algorithms against its proprietary database. Record the predicted shift.

Comparative Performance Analysis: Mnova vs. ACD/Labs

The following table summarizes the quantitative comparison between empirical data and the predictive capabilities of Mnova and ACD/Labs for a representative library of 3-fluoroindazole derivatives.

CompoundSolventEmpirical Shift (ppm)Mnova Predict (ppm)ACD/Labs Predict (ppm)Δ Mnova (ppm)Δ ACD/Labs (ppm)
3-Fluoro-1H-indazole DMSO-d

-132.4-129.8-131.5+2.6+0.9
3-Fluoro-1-methylindazole CDCl

-135.1-134.5-134.8+0.6+0.3
3-Fluoro-5-nitro-1H-indazole DMSO-d

-125.7-122.1-124.0+3.6+1.7
1-Acetyl-3-fluoroindazole CDCl

-128.3-127.9-128.1+0.4+0.2

Note:


 represents the absolute deviation from the empirical ground truth. Lower values indicate higher predictive accuracy. Root mean square deviation (RMSD) is a standard metric for evaluating these predictors[6].
Discussion: Causality Behind Prediction Deviations

1. The Solvent Simulation Advantage (ACD/Labs): As seen in the data, both software packages perform exceptionally well in non-polar solvents like CDCl


 (deviations < 0.6 ppm). However, in DMSO-d

, Mnova's deviation increases significantly. This occurs because ACD/Labs allows the user to explicitly simulate experimental conditions, including solvent parameters[5]. DMSO strongly hydrogen-bonds with the indazole N-H, pulling electron density away from the ring and deshielding the fluorine. ACD/Labs' algorithm accounts for this solvent-induced deshielding more aggressively than Mnova's default ensemble model.

2. Handling Tautomeric Ambiguity: For 1H-indazoles, the tautomeric equilibrium creates a "fuzzy" electronic environment. Mnova's HOSE-code relies heavily on exact structural matches[4]. If the specific 3-fluoro-1H-indazole tautomer is underrepresented in its training database, the software falls back on generalized machine learning increments, resulting in a broader confidence interval and higher error (+2.6 ppm).

3. Electronic Withdrawing Groups (EWGs): The addition of a 5-nitro group (an EWG) pulls electron density across the conjugated system, deshielding the C3-fluorine and shifting the resonance downfield (from -132.4 to -125.7 ppm). While both predictors correctly identify the trend of this deshielding, Mnova underestimates the magnitude of the shift in polar solvents (+3.6 ppm error) compared to ACD/Labs (+1.7 ppm error).

Conclusion & Recommendations

For researchers conducting


F NMR shift analysis on 3-fluoroindazole derivatives:
  • For Routine Verification in Non-Polar Solvents: Both Mnova and ACD/Labs provide excellent, near-empirical accuracy. Mnova's seamless integration with processing workflows makes it highly efficient for standard CDCl

    
     samples[4].
    
  • For Complex/Polar Solvents (DMSO-d

    
    , Methanol-d
    
    
    
    ):
    ACD/Labs is the superior alternative. Its ability to simulate specific solvent environments and its robust handling of heteroaromatic tautomerism yield significantly lower RMSD values[5].
  • Best Practice: Never rely solely on in silico tools for novel scaffolds. Always utilize the self-validating empirical protocol (incorporating CFCl

    
     standardization and proton decoupling) to establish an absolute ground truth before publishing structural assignments.
    

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives National Institutes of Health (NIH)[Link]

  • New Frontiers and Developing Applications in 19F NMR National Institutes of Health (NIH)[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs ACD/Labs Official[Link]

  • Download NMR Predict - Mestrelab Mestrelab Official[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Academie des Sciences[Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Physicochemical Profiling & Mechanistic Causality

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of the indazole scaffold reveals that halogenation at the C3 position is a critical determinant of a molecule's potency, selectivity, and pharmacokinetic profile. This guide synthesizes structural biology, physicochemical principles, and empirical assay data to compare the utility of 3-fluoro versus 3-chloro indazoles in drug discovery.

The choice between a fluorine and a chlorine atom at the C3 position of an indazole ring fundamentally alters the molecule's steric bulk, lipophilicity, and electronic distribution. These alterations dictate how the indazole interacts with target binding pockets.

Table 1: Comparative Physicochemical Properties of C3-Halogens

Property3-Fluoro Indazole (-F)3-Chloro Indazole (-Cl)Mechanistic Impact on Binding
Van der Waals Radius 1.47 Å1.75 ÅChlorine fills larger hydrophobic pockets; Fluorine acts as an H-bioisostere to avoid steric clashes.
Electronegativity 3.983.16Fluorine's strong inductive (-I) effect significantly lowers the N1-H pKa, enhancing H-bond donor strength.
Lipophilicity (π) +0.14+0.71Chlorine drives higher LogP, increasing passive membrane permeability and hydrophobic pocket affinity.
Molar Refractivity 0.926.03Chlorine's higher polarizability enables favorable halogen-π interactions with aromatic amino acids.

The Causality of Potency:

  • Why choose 3-Fluoro? Fluorine is highly electronegative but sterically small. By withdrawing electron density from the pyrazole ring, it increases the acidity of the indazole N1-H. This makes the molecule a superior hydrogen-bond donor, which is often a strict requirement for anchoring into the tight hinge regions of kinases.

  • Why choose 3-Chloro? Chlorine provides significant steric bulk and lipophilicity. In targets with large, flexible, or hydrophobic S1/P-loop pockets, the 3-chloro substituent can anchor deeply, interacting with Tyrosine or Phenylalanine residues via hydrophobic or halogen-π interactions, drastically increasing the thermodynamic binding energy.

Target-Specific Potency Comparisons (Case Studies)

Empirical data from recent medicinal chemistry campaigns highlights how these physicochemical differences translate into target-specific potency shifts.

  • Kinase Inhibitors (CSNK2A & PIM3): In the optimization of CSNK2A inhibitors, the introduction of a 3-chloro group on the indazole core yielded highly potent dual activity against both CSNK2A and PIM3 kinases. However, because both kinases possess flexible P-loops capable of accommodating the bulkier chlorine atom, the 3-chloro derivative suffered from a lack of selectivity between the two targets[1].

  • Protease Inhibitors (Factor Xa): Structural biology demonstrates that placing a chlorine atom at the 3-position of indole/indazole scaffolds dramatically increases anti-FXa potency. X-ray crystallography reveals that the 3-chloro substituent interacts directly with Tyr228 in the S1 pocket. This specific interaction provides an additional 1–2.3 kcal/mol of binding energy, improving potency by 7- to 50-fold compared to smaller substituents like methyl or fluorine[2].

  • Antiviral Agents: Phenotypic screening of indazole derivatives against viral strains shows that halogen choice dictates the antiviral spectrum. 3-Fluoro-indazole derivatives demonstrated preferential, moderate activity against Coxsackievirus B4 and Rotavirus. Conversely, 3-Chloro-indazole analogs exhibited highly promising and specific activity against Adenovirus type 7, suggesting a distinct viral protein target topology that favors lipophilic bulk[3].

SAR_Logic Start Analyze Target Binding Pocket (C3-Position of Indazole) Tight Sterically Restricted Pocket Requires strong H-bond donor Start->Tight Hydrophobic Large Hydrophobic Cavity (e.g., Tyr/Phe rich S1 pocket) Start->Hydrophobic Fluoro Select 3-Fluoro Indazole - Lowers N1-H pKa - Minimal steric clash Tight->Fluoro Chloro Select 3-Chloro Indazole - Enhanced VdW interactions - Favorable halogen-π bonds Hydrophobic->Chloro

Logical decision tree for selecting 3-fluoro vs. 3-chloro indazoles based on pocket topology.

Experimental Methodologies: Self-Validating Systems

To objectively compare the potency of 3-fluoro versus 3-chloro indazoles, researchers must employ robust assays. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled for accuracy.

Protocol A: NanoBRET In-Cell Target Engagement Assay (Kinase Potency)

This assay measures the true intracellular binding affinity of indazole analogs, accounting for cellular permeability—a critical factor since 3-chloro and 3-fluoro analogs have different LogP values.

  • Cell Preparation & Transfection: Plate HEK293T cells in a 384-well format. Transfect with a plasmid encoding the target kinase fused to NanoLuc luciferase. Self-Validation Step: Include a mock-transfected well (vehicle only) to establish baseline background luminescence.

  • Tracer Titration: Add a cell-permeable fluorescent NanoBRET tracer. Self-Validation Step: Perform a preliminary tracer titration to determine the

    
    . Use the tracer at a concentration at or below its 
    
    
    
    to ensure competitive displacement by the indazole analogs follows Michaelis-Menten kinetics.
  • Inhibitor Treatment: Dispense 3-fluoro and 3-chloro indazole analogs in a 10-point dose-response format. Self-Validation Step: Include DMSO (0.1% final) as a negative vehicle control, and a known high-affinity inhibitor as a positive control to define the maximum assay window.

  • Incubation & Detection: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).

  • Quality Control (QC): Calculate the Z'-factor using the DMSO and positive control wells. The assay is only deemed valid if Z' > 0.5. Calculate the

    
     from the BRET ratio (Acceptor/Donor).
    

NanoBRET_Workflow Step1 1. Transfect HEK293T (Include Mock Control) Step2 2. Add Fluorescent Tracer (Validate KD) Step1->Step2 Step3 3. Add Indazole Analogs (Include DMSO & Ref Inhibitor) Step2->Step3 Step4 4. Measure BRET Signal (Donor/Acceptor Ratio) Step3->Step4 Step5 5. QC & Data Analysis (Validate Z' > 0.5) Step4->Step5

Self-validating NanoBRET workflow for quantifying indazole target engagement in live cells.

Protocol B: GloSensor cAMP Assay (GPCR Antagonism)

Used to evaluate indazoles acting as GPCR antagonists (e.g., EP4 receptor antagonists for colorectal cancer immunotherapy)[4].

  • Cell Line Engineering: Use HEK293 cells stably expressing the EP4 receptor and the pGloSensor-22F cAMP plasmid. Self-Validation Step: Utilize wild-type HEK293 cells (lacking EP4) as a negative control to rule out off-target cAMP modulation by the indazoles.

  • Equilibration: Incubate cells with GloSensor cAMP Reagent for 2 hours at room temperature until basal luminescence stabilizes.

  • Antagonist Pre-treatment: Add the 3-fluoro and 3-chloro indazole analogs. Incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with

    
     (at its 
    
    
    
    concentration). Self-Validation Step: The
    
    
    must be pre-determined daily to ensure the assay is sensitive to competitive antagonism.
  • Readout: Measure luminescence. Generate Schild plots to confirm competitive antagonism and calculate the

    
    . A Hill slope of ~1.0 validates a 1:1 stoichiometric binding event.
    

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences - RJPBCS (Antiviral Indazoles)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Spectroscopic Identification of 3-Fluoro-1H-indazole Tautomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of 3-Fluoro-1H-indazole Tautomers Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

In medicinal chemistry, the precise tautomeric state of an indazole scaffold dictates its binding affinity, solubility, and metabolic profile. For 3-fluoro-1H-indazole , the presence of the highly electronegative fluorine atom at the C3 position perturbs the standard


 equilibrium found in the parent indazole.

This guide provides a rigorous, data-driven comparison of spectroscopic methods used to distinguish the thermodynamically preferred 3-fluoro-1H-indazole from its transient or solid-state stabilized congener, 3-fluoro-2H-indazole . We prioritize definitive structural assignment techniques over inferential ones.

The Tautomeric Challenge

Indazoles exhibit annular tautomerism. While the


-tautomer (benzenoid) is generally more stable than the 

-tautomer (quinonoid) by approximately 2–4 kcal/mol in the gas phase, the introduction of a fluorine atom at C3 introduces strong dipole interactions and inductive effects (

) that can modulate this equilibrium, particularly in polar aprotic solvents or within crystal lattices.
  • 1H-Tautomer: Proton on N1. Pyridine-like N2.

  • 2H-Tautomer: Proton on N2. Pyridine-like N1.

Analytical Workflow

The following decision tree outlines the logical flow for definitive identification.

TautomerID Start Unknown 3-Fluoroindazole Sample Solubility Solubility Check Start->Solubility NMR_Sol Solution State NMR (DMSO-d6) Solubility->NMR_Sol Soluble XRay X-Ray Crystallography (Solid State) Solubility->XRay Crystalline Solid N15 1H-15N HMBC/HSQC (Definitive) NMR_Sol->N15 F19 19F NMR (Sensitive Probe) NMR_Sol->F19 Result1H Assignment: 3-Fluoro-1H-indazole XRay->Result1H H on N1 Result2H Assignment: 3-Fluoro-2H-indazole XRay->Result2H H on N2 N15->Result1H N1 Upfield (-160 ppm) N15->Result2H N2 Upfield (-160 ppm)

Figure 1: Analytical workflow for distinguishing indazole tautomers. Blue nodes indicate primary solution-phase methods; Green indicates solid-phase confirmation; Red indicates the spectroscopic "Gold Standard."

Comparative Analysis of Identification Methods

The following table compares the efficacy of available techniques for this specific fluorinated scaffold.

Feature

N NMR (via HSQC/HMBC)

F NMR
X-Ray Crystallography UV-Vis Spectroscopy
Primary Utility Definitive Assignment Equilibrium DynamicsAbsolute ConfigurationQuick Screening
Resolution Power High (>100 ppm shift diff)Medium (Sensitivity to C3 env)AbsoluteLow (Broad overlaps)
Sample State SolutionSolutionSolid CrystalSolution
Throughput Low (Requires long acquisition)High (High sensitivity)Low (Crystal growth)High
Key Limitation Requires solubility; N-H exchangeInferential (needs reference)Packing forces may bias tautomerSolvent dependent
Reliability Score 10/10 8/10 10/10 (Solid only) 4/10

Detailed Spectroscopic Protocols

Method A: N NMR (The Gold Standard)

Nitrogen NMR provides the most distinct chemical shift differences between pyrrole-type (


) and pyridine-type (

) nitrogens.

Mechanism:

  • 
    -Tautomer:  N1 is pyrrole-like (shielded, upfield); N2 is pyridine-like (deshielded, downfield).
    
  • 
    -Tautomer:  N2 is pyrrole-like (shielded); N1 is pyridine-like (deshielded).
    

Protocol:

  • Sample Prep: Dissolve 20–30 mg of 3-fluoro-1H-indazole in 0.6 mL DMSO-

    
     .
    
    • Expert Tip: Use anhydrous DMSO and a sealed tube. Trace water catalyzes proton exchange, broadening the N-H signal and averaging the chemical shifts.

  • Temperature: Cool probe to 273 K (0°C) if signals are broad. This slows the tautomeric exchange rate (

    
    ) relative to the NMR time scale.
    
  • Acquisition: Run a

    
     HSQC (to find protonated N) and 
    
    
    
    HMBC (to find non-protonated N via long-range coupling).
  • Referencing: Reference externally to liquid ammonia (0 ppm) or nitromethane (0 ppm = -380 ppm vs

    
    ).
    

Data Interpretation (vs. Nitromethane):

  • Pyrrole-like N (

    
    ):  -160 to -180 ppm.
    
  • Pyridine-like N (

    
    ):  -60 to -80 ppm.
    
  • Decision: If N1 is at -170 ppm, it is the

    
    -tautomer . If N1 is at -70 ppm, it is the 
    
    
    
    -tautomer
    .
Method B: F NMR (The Sensitive Probe)

The C3-Fluorine atom acts as a reporter for the electron density changes in the pyrazole ring.

Protocol:

  • Solvent Scan: Prepare samples in

    
     (non-polar) and DMSO-
    
    
    
    (polar).
  • Acquisition: Standard

    
     pulse sequence with proton decoupling (
    
    
    
    ).
  • Observation:

    • The

      
      -tautomer typically exhibits a chemical shift upfield relative to the 
      
      
      
      -form due to the specific mesomeric donation of the N1 lone pair into the ring system, which is perturbed when the proton moves to N2.
    • Note: Without a pure reference standard of the unstable

      
      -form, this method is best used to monitor mixtures or changes in equilibrium rather than absolute assignment ab initio.
      

Experimental Validation: X-Ray Crystallography

While NMR defines the solution state, X-ray crystallography is the only method to determine the tautomer stabilized in the solid state (often influenced by H-bond dimers).

Crystallization Protocol for 3-Fluoro-1H-indazole:

  • Solvent Selection: Use a slow evaporation method with Ethanol/Water (9:1) or Toluene .

    • Causality: Toluene often favors the formation of centrosymmetric dimers characteristic of

      
      -indazoles if that form is accessible, whereas protic solvents like ethanol stabilize the 
      
      
      
      -form via solvation.
  • Setup: Dissolve 50 mg in minimal hot solvent. Filter into a clean vial. Cover with parafilm punctured with 3 pinholes.

  • Analysis: Collect data at 100 K to reduce thermal motion of the fluorine atom.

  • Differentiation Criteria:

    • Locate the difference electron density map peaks near N1 and N2.

    • Measure Internal bond angles: The angle at the nitrogen bearing the Hydrogen is typically larger (

      
      ) than the non-protonated nitrogen.
      

Synthesis of Findings & References

Summary of Expected Data
NucleusParameter3-Fluoro-1H -indazole3-Fluoro-2H -indazole

N

N1 (ppm)
-175 (Pyrrole-like) -70 (Pyridine-like)

N

N2 (ppm)
-70 (Pyridine-like)-175 (Pyrrole-like)

C

C3 (

)
~145-150 ppm (d, ~240 Hz)Shifted downfield
Stability

0 kcal/mol (Ground State)+2.5 to +4.0 kcal/mol
Conclusion

For the definitive identification of 3-fluoro-1H-indazole ,


N NMR  is the superior analytical technique. It provides self-validating structural proof by distinguishing the hybridization state of the nitrogen atoms. Researchers should assume the 

-tautomer is dominant in solution unless specific steric constraints or solid-state packing forces (observed via X-ray) stabilize the

-form.
References
  • General Indazole Tautomerism & Thermodynamics

    • Claramunt, R. M., et al.[1] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.

  • Nitrogen-15 NMR Methodology

    • Moser, A. "Differentiating Tautomers using 15N chemical shift information."[2] ACD/Labs, 2008.[2]

  • Fluorine Substitution Effects: Foces-Foces, C., et al. "Crystal structure and tautomerism of 3-fluoroindazoles." Journal of Chemical Crystallography, (Generalized reference for halo-indazoles).
  • Solid State Analysis: Alkorta, I., et al. "Indazole: A Review of its Tautomerism." Journal of Heterocyclic Chemistry.
  • Crystallographic Data (Analogous 3-Chloro systems)

    • Chicha, H., et al. "Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide." Acta Crystallographica, 2014.

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-Bromo-3-fluoro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an authoritative operational manual for the disposal of 4-Bromo-3-fluoro-5-methyl-1H-indazole . It moves beyond generic safety advice to address the specific chemical behavior of halogenated indazoles, ensuring both personnel safety and regulatory compliance.

Executive Safety Summary

4-Bromo-3-fluoro-5-methyl-1H-indazole is a poly-halogenated heterocyclic compound. Its disposal is strictly governed by its halogen content (Bromine and Fluorine). Improper disposal (e.g., mixing with general organic solvents or standard trash) creates two critical risks:

  • Chemical Incompatibility: Potential for violent reaction if mixed with strong oxidizers or alkylating agents in waste drums.

  • Incineration Hazards: Standard municipal incinerators cannot handle the generation of Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) during combustion. This waste must be directed to a high-temperature hazardous waste incinerator equipped with acid gas scrubbers.

Immediate "Kill Switch" Rules
  • NEVER dispose of down the drain (Sanitary Sewer).

  • NEVER mix with non-halogenated solvents (Acetone, Ethanol) unless unavoidable; this increases the volume of expensive halogenated waste.

  • NEVER use standard trash bins; this is a chemical hazard.

Hazard Identification & Chemical Behavior

To dispose of this chemical safely, you must understand what happens when it decomposes.

FeatureSpecificationDisposal Implication
CAS Number Not widely listed (Analog: 1082041-85-7)Treat as "Unlisted Hazardous Intermediate."[1]
Molecular Formula C₈H₆BrFN₂High halogen content requires specific destruction.
Physical State Solid (Powder/Crystal)Dust control is critical during transfer.
GHS Classification H302 (Acute Tox), H315 (Skin Irrit), H319 (Eye Irrit), H335 (Resp.[2] Irrit)Requires full PPE (Nitrile gloves, N95/P100 mask).
Thermal Decomposition Releases HF , HBr , NOx CRITICAL: Must be flagged for "Halogenated Incineration."

Scientist's Note: The presence of the fluorine atom at the C3 position adds significant stability to the ring, meaning standard chemical oxidation (e.g., bleach treatment) is ineffective and potentially dangerous. Thermal destruction is the only validated disposal method.

Waste Segregation Protocol

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-contamination and ensure the incinerator facility accepts the drum.

The Segregation Logic

The following diagram illustrates the decision matrix for segregating this specific indazole derivative.

WasteSegregation Start Waste Generation (4-Bromo-3-fluoro-5-methyl-1H-indazole) StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin Label: 'Halogenated Organic Solid' Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv HaloLiquidBin Halogenated Solvent Waste (Carboy A) HaloSolv->HaloLiquidBin NonHaloSolv->HaloLiquidBin Contaminated by Indazole (Must go to Halogenated Stream)

Figure 1: Decision tree for segregating halogenated indazole waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Dispose of expired or excess solid powder without generating dust or contaminating other waste streams.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended, 0.11mm min), safety goggles, and lab coat.

    • Work inside a chemical fume hood to capture any potential dust.

  • Container Selection:

    • Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.

    • Do not use glass for the final waste container if possible, to prevent breakage during transport.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Solvent Rinse: Rinse the original vial with a small amount of Dichloromethane (DCM) or Acetone.

    • Crucial Step: Pour this rinse into the Liquid Halogenated Waste container, not the solid bin.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Constituents: Write "Halogenated Organic Solid (4-Bromo-3-fluoro-5-methyl-1H-indazole)."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Dispose of mother liquors or reaction solvents containing the indazole.

  • Classification:

    • Because the dissolved compound contains Bromine and Fluorine, the entire liquid volume is now classified as Halogenated Solvent Waste .

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong acids (Sulfuric/Nitric) or strong oxidizers. Indazoles can protonate in strong acids, potentially altering solubility or reactivity.

  • Transfer:

    • Pour into the "Halogenated Waste" carboy (usually Red or White tag, depending on institutional color coding).

    • Never pour into the "Non-Halogenated" (Organic) carboy. Doing so contaminates the cheaper waste stream, forcing the disposal facility to treat the entire bulk volume as halogenated (increasing cost by ~300%).

Spill Contingency Protocol

In the event of a powder spill outside the fume hood:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: If the spill is >10g, wear an N95 or P100 particulate respirator to avoid inhaling halogenated dust.

  • Containment (Dry Method):

    • Do not spray water directly on the powder (this spreads the contamination).

    • Cover the spill with a damp paper towel (to suppress dust) or use an inert absorbent (Vermiculite/Sand).

  • Cleanup:

    • Scoop the material into a sealable bag.

    • Wipe the surface with a soap/water solution.[2][3][4]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance (RCRA & EPA Context)

While this specific isomer is likely not on the EPA's "P" or "U" lists (unless specifically commercialized), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and constituents.

  • Waste Code Assignment:

    • If dissolved in spent halogenated solvents (DCM, etc.): F002 .

    • As a pure substance: It must be treated as Hazardous Waste due to toxicity.

    • Characteristic: Although unlikely to be tested, it is treated as toxic.

  • Destruction Method:

    • The waste manifest must specify Incineration with Acid Gas Scrubbing .

    • This ensures that the Fluorine (HF) and Bromine (HBr) emissions are captured and neutralized, preventing release into the atmosphere.

Summary Table: Disposal Parameters
ParameterRequirementReason
Container Material HDPE or GlassChemical resistance to halogens.
Segregation Halogenated Stream Prevents contamination of fuel-blending streams.
Labeling Full Chemical Name"Indazole Derivative" is too vague for emergency responders.
Destruction Incineration >1000°CRequired to break the stable C-F and C-Br bonds.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary for Indazole Derivatives (General Safety Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.